molecular formula C30H28N4O7 B13858809 N-FMOC Mitomycin C

N-FMOC Mitomycin C

Cat. No.: B13858809
M. Wt: 556.6 g/mol
InChI Key: SHPYTDAANNYACA-QDJHNDFYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Conceptual Framework of Prodrug Strategies for Mitomycin C Derivatives

The clinical application of Mitomycin C, a powerful DNA cross-linking agent, has been hampered by its significant toxicity and lack of specificity. sci-hub.semdpi.comnih.gov To address these limitations, researchers have explored various prodrug strategies. A prodrug is an inactive or less active form of a drug that is converted to the active form within the body, ideally at the site of action. jiwaji.edu

Evolution of Mitomycin C Prodrug Design

The design of Mitomycin C prodrugs has evolved significantly over time. Early strategies focused on simple chemical modifications to improve stability and reduce immediate toxicity. sci-hub.seacs.org More recent and advanced approaches involve the conjugation of MMC to various carrier molecules, such as liposomes, nanoparticles, and polymers, to achieve targeted delivery and controlled release. sci-hub.semdpi.commdpi.comcontrolledreleasesociety.org These systems are often designed to respond to specific physiological conditions within the tumor microenvironment, such as lower pH or the presence of certain enzymes, to trigger the release of the active drug. controlledreleasesociety.org For instance, lipid-based liposomal prodrugs of Mitomycin C have been developed to improve retention in liposomes and enhance tumor deposition. mdpi.comcontrolledreleasesociety.org

Advantages of Modifying Parent Mitomycin C for Targeted Delivery

Modifying the parent Mitomycin C molecule offers several advantages for targeted drug delivery. sci-hub.se By attaching a targeting moiety, the drug can be directed specifically to cancer cells, sparing healthy tissues and thereby reducing side effects. sci-hub.seacs.org This targeted approach can lead to a higher concentration of the active drug at the tumor site, enhancing its therapeutic efficacy. nih.govacs.org Furthermore, modifications can improve the physicochemical properties of MMC, such as its stability in circulation and its ability to be encapsulated within nanocarrier systems. sci-hub.senih.govmdpi.com The use of linkers that are cleavable under specific conditions within the tumor microenvironment allows for the controlled and site-specific release of the active drug. sci-hub.se

Rationale for N-FMOC Protection in Mitomycin C Analogs

The use of the 9-fluorenylmethyloxycarbonyl (FMOC) group as a protecting group for the nitrogen atom of Mitomycin C is a deliberate strategy to modulate the drug's properties. chemicalbook.com This modification is central to creating a prodrug that can be activated under specific conditions.

Role of the FMOC Group in Modulating Solubility and Stability

The FMOC group is a large, hydrophobic moiety. publish.csiro.au Its introduction into the Mitomycin C structure can significantly alter the molecule's solubility and stability. chemicalbook.comadventchembio.com While the hydrophobicity of the FMOC group can decrease aqueous solubility, it can enhance the drug's affinity for lipid-based delivery systems like liposomes and micelles. adventchembio.comvulcanchem.comrsc.org This improved association with a carrier can protect the drug from premature degradation in the bloodstream and control its release profile. controlledreleasesociety.org The FMOC group is also known for its stability under acidic conditions, which is beneficial for a prodrug that needs to remain intact during systemic circulation. chempep.com

FMOC as a Cleavable Moiety for Controlled Release

A key feature of the FMOC group is its lability under basic conditions, a property extensively utilized in solid-phase peptide synthesis. publish.csiro.auchempep.combeilstein-journals.org This characteristic can be exploited for controlled drug release. The cleavage of the FMOC group is typically achieved using a secondary amine, such as piperidine (B6355638), which triggers a β-elimination reaction. publish.csiro.auchempep.comgoogle.com In the context of a tumor microenvironment, which can sometimes be slightly more acidic than normal tissue, the direct cleavage of FMOC might not be the primary release mechanism. Instead, the FMOC group can be part of a more complex linker system that is designed to be cleaved by specific enzymes overexpressed in tumor cells or in the reductive environment of a tumor. chemicalbook.comgoogle.com This enzymatic or chemical cleavage would then initiate a cascade leading to the release of the active Mitomycin C. google.com

Overview of Research Trajectories for N-FMOC Mitomycin C Derivatives

Research into this compound derivatives is focused on optimizing their therapeutic potential through various strategies. One major area of investigation is the development of advanced drug delivery systems that can effectively carry these hydrophobic prodrugs. rsc.org This includes the formulation of this compound within nanocarriers like polymeric micelles and liposomes to enhance their stability, circulation time, and tumor accumulation. rsc.orgresearchgate.net

Another significant research direction involves the design of sophisticated linker technologies. Researchers are exploring different types of cleavable linkers to attach the N-FMOC-protected Mitomycin C to targeting ligands or carrier molecules. chemicalbook.com The goal is to create systems that can release the active drug in response to specific triggers within the tumor, such as enzymes or the reducing environment, thereby maximizing the therapeutic effect while minimizing off-target toxicity. controlledreleasesociety.orgchemicalbook.com The synthesis and evaluation of various this compound analogs with different linkers and targeting moieties are ongoing to identify candidates with the most promising preclinical profiles.

Significance of this compound in Rational Drug Development Paradigms

The development of this compound is significant in the field of rational drug design, primarily through its application as a prodrug and its role in advanced drug delivery systems. A prodrug is an inactive or less active drug derivative that is converted into its active form within the body, often at the specific site of action. This strategy is pivotal in overcoming many of the limitations associated with conventional chemotherapy.

The addition of the FMOC group, a well-established protecting group in peptide synthesis, to Mitomycin C alters its physicochemical properties in a therapeutically advantageous manner. mtoz-biolabs.comontosight.ai Mitomycin C itself is a bioreductive alkylating agent, meaning it is activated under the hypoxic (low oxygen) conditions often found in solid tumors to become a potent DNA cross-linking agent. amegroups.orgnih.govresearchgate.net This inherent tumor selectivity is a key feature of its anticancer activity.

The FMOC group is a large, hydrophobic aromatic system. Its conjugation to the primary amine of Mitomycin C can facilitate non-covalent interactions, such as π–π stacking, with drug delivery carriers like polymeric nanoparticles. This strong interaction allows for high drug loading efficiencies, often exceeding 85%, into these nanocarriers. vulcanchem.com The use of such nanoparticles can improve the solubility and stability of the drug, prolong its circulation time in the bloodstream, and enhance its accumulation in tumor tissues through the enhanced permeability and retention (EPR) effect.

Furthermore, the FMOC modification can act as a temporary shield, preventing the premature activation of Mitomycin C before it reaches the tumor microenvironment. vulcanchem.com The FMOC group is known to be labile under specific conditions, and its cleavage would release the active Mitomycin C. researchgate.netwikipedia.org This controlled release mechanism is a hallmark of rational prodrug design, aiming to concentrate the cytotoxic effects of the drug within the tumor while sparing healthy tissues.

The synthesis of this compound involves a controlled chemical reaction, typically a carbodiimide-mediated coupling, where the FMOC group is attached to the primary amine of Mitomycin C. vulcanchem.com This precise chemical modification allows for the creation of a new molecular entity with potentially improved pharmacokinetic and pharmacodynamic profiles.

The table below summarizes some of the key physicochemical properties of this compound, illustrating the impact of the FMOC modification.

PropertyValue
Molecular FormulaC₃₀H₂₈N₄O₇
Molar Mass556.57 g/mol
SolubilitySoluble in DMSO, DMF
StabilityLight-sensitive; store at -20°C

Table 1: Key Physicochemical Properties of this compound. vulcanchem.com

The development of this compound and its incorporation into nanodelivery systems represents a multi-faceted strategy to enhance the therapeutic index of a clinically established anticancer agent. By leveraging the principles of prodrug design and the unique properties of the FMOC group, researchers aim to create a more effective and targeted cancer therapy. This approach underscores the importance of chemical innovation in the ongoing effort to develop safer and more potent treatments for cancer.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H28N4O7

Molecular Weight

556.6 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl (4S,6S,7R,8S)-11-amino-8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-diene-5-carboxylate

InChI

InChI=1S/C30H28N4O7/c1-14-23(31)26(36)22-20(13-40-28(32)37)30(39-2)27-21(11-33(30)24(22)25(14)35)34(27)29(38)41-12-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,19-21,27H,11-13,31H2,1-2H3,(H2,32,37)/t20-,21+,27+,30-,34?/m1/s1

InChI Key

SHPYTDAANNYACA-QDJHNDFYSA-N

Isomeric SMILES

CC1=C(C(=O)C2=C(C1=O)N3C[C@H]4[C@@H]([C@@]3([C@@H]2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N

Canonical SMILES

CC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)OC)N4C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57)N

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of N Fmoc Mitomycin C

Established Synthetic Routes for N-FMOC Mitomycin C and Related Structures

The synthesis of this compound builds upon the foundational chemistry of the mitomycin core, a complex structure featuring a pyrrolo[1,2-a]indole skeleton, an aziridine (B145994) ring, a quinone, and a carbamate (B1207046) group. beilstein-journals.org The inherent reactivity and instability of this arrangement, particularly the aziridine functionality, necessitate careful strategic planning in any synthetic sequence. beilstein-journals.org

Protection and Deprotection Strategies of Amine Functionalities on Mitomycin C

The amine groups of mitomycin C are key sites for modification. Protecting these functionalities is crucial to control the regioselectivity of subsequent reactions. The fluorenylmethyloxycarbonyl (FMOC) group is a base-labile protecting group commonly used for amines. total-synthesis.commasterorganicchemistry.com Its introduction creates a carbamate linkage. masterorganicchemistry.com

The primary strategies for amine protection in the context of mitomycin C synthesis involve reacting the amine with an activated FMOC derivative, such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). total-synthesis.com The choice of reagent can influence reaction conditions and byproducts. Fmoc-OSu is often preferred due to its increased stability and the reduced likelihood of forming undesirable oligopeptides. total-synthesis.com

Deprotection of the FMOC group is typically achieved under basic conditions, often using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). uci.edumasterorganicchemistry.com This process is orthogonal to acid-labile protecting groups like tert-butoxycarbonyl (Boc) and hydrogenolysis-labile groups like benzyloxycarbonyl (Cbz), allowing for selective deprotection in molecules with multiple protected functional groups. wikipedia.orgorganic-chemistry.org

Table 1: Common Protecting Groups for Amine Functionalities and Their Deprotection Conditions

Protecting GroupAbbreviationReagent for ProtectionDeprotection Conditions
FluorenylmethyloxycarbonylFMOCFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine in DMF) uci.edumasterorganicchemistry.com
tert-ButoxycarbonylBocBoc₂OStrong Acid (e.g., Trifluoroacetic Acid) masterorganicchemistry.com
BenzyloxycarbonylCbzCbz-ClCatalytic Hydrogenation (e.g., Pd/C, H₂) masterorganicchemistry.com
2-(Trimethylsilyl)ethoxycarbonylTeocTeoc-ClFluoride Ion Sources (e.g., TBAF) tcichemicals.com

Optimization of Reaction Conditions for FMOC Group Introduction

The introduction of the FMOC group onto the mitomycin C core requires careful optimization to prevent degradation of the sensitive aziridine ring and other functional groups. vulcanchem.com The reaction is typically carried out under controlled pH and temperature conditions. vulcanchem.com

A common method involves a carbodiimide-mediated coupling reaction. vulcanchem.com This can be achieved by activating the FMOC group with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) in an anhydrous aprotic solvent like dimethylformamide (DMF). vulcanchem.com The activated FMOC species is then reacted with the primary amine of mitomycin C. To preserve the integrity of the aziridine ring, the reaction is often conducted at a reduced temperature, for instance, at 4°C over an extended period of 24 hours. vulcanchem.com

The use of a mild base, such as sodium bicarbonate, in a mixed solvent system like THF and water, is another established method for FMOC protection of amino groups. total-synthesis.com Careful control of pH is essential to ensure the amine is sufficiently nucleophilic while minimizing side reactions. vulcanchem.com

Novel Synthetic Approaches for this compound Analogs

The development of new synthetic methods for this compound analogs is driven by the need for more efficient, selective, and environmentally benign processes. These novel approaches often focus on stereocontrol and the incorporation of green chemistry principles.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce waste, use safer solvents, and improve energy efficiency in chemical synthesis. acs.org These principles are increasingly being applied to the synthesis of complex pharmaceutical compounds like mitomycin C analogs.

One key area of focus is the use of safer solvents. skpharmteco.com Traditional organic solvents like DMF and dichloromethane, often used in peptide synthesis and related protecting group chemistry, are being replaced with greener alternatives. skpharmteco.com Research into solid-phase peptide synthesis in water demonstrates the feasibility of moving away from hazardous solvents. nih.gov

Catalysis is another cornerstone of green chemistry. acs.org The use of catalytic reagents is superior to stoichiometric ones as it minimizes waste. acs.org Chemoenzymatic approaches, for example using laccase and lipase, have been explored for the synthesis of mitomycin-like compounds, offering high yields and environmentally friendly conditions. nih.gov These enzymatic reactions can provide high chemo-, regio-, and stereoselectivity. nih.gov Furthermore, multicomponent reactions (MCRs) and solventless "ball milling" techniques are being investigated for the synthesis of heterocyclic compounds, reducing reaction times and simplifying workup procedures. rasayanjournal.co.in While direct application to this compound is not yet widely reported, these green methodologies represent a promising future direction for its synthesis and the preparation of its analogs. rasayanjournal.co.in

Chemical Modifications and Structure Elucidation of this compound Derivatives

Modification of the this compound structure can lead to derivatives with altered properties. These modifications often target the C7 and C10 positions of the mitomycin core. nih.govyale.edu For example, the carbamate at C10 can be replaced with a hydroxyl group to form decarbamoyl mitomycin C (DMC). yale.edu

Structural modifications at the C7 amino group have been shown to retain anticancer activity, suggesting that this position is tolerant to the introduction of various pendant groups. researchgate.net The synthesis of mitomycin derivatives with unique condensed-ring structures has been achieved through Michael addition of 1,3-dicarbonyl compounds to a mitosane precursor. jst.go.jp

The structure of this compound and its derivatives is typically elucidated using a combination of spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to determine the arrangement of protons in the molecule. vulcanchem.com For this compound, characteristic peaks for the FMOC aromatic protons are observed between δ 7.75–7.25 ppm. vulcanchem.com Mass spectrometry, such as MALDI-TOF, is employed to confirm the molecular weight of the synthesized compound. vulcanchem.com

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₀H₂₈N₄O₇ vulcanchem.com
Molar Mass556.57 g/mol vulcanchem.com
SolubilitySoluble in DMSO, DMF vulcanchem.com
StabilityLight-sensitive; store at -20°C vulcanchem.com

Introduction of Bioconjugatable Handles on this compound

The development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs), necessitates the ability to attach the drug molecule to a targeting moiety. This is achieved by introducing "bioconjugatable handles"—functional groups that can readily react with a corresponding group on the antibody or other carrier molecules.

One common strategy involves the use of linkers containing a reactive terminus. For instance, a linker with a free thiol group can be conjugated to this compound. acs.org This thiol-modified drug can then react with a maleimide (B117702) group introduced onto an antibody to form a stable thioether bond, a common conjugation strategy in ADC development. nih.gov

Another approach utilizes "click chemistry," a set of biocompatible reactions known for their high efficiency and specificity. acs.org For example, a linker containing a strained alkyne, such as 3,3,6,6-tetramethylthiacycloheptyne sulfoximine (B86345) (TMTHSI), can be attached to the N-terminus of a peptide, which is then coupled to the drug. acs.org This alkyne-functionalized this compound can then be "clicked" onto an azide-modified carrier molecule.

Self-immolative linkers represent a sophisticated class of bioconjugatable handles. These linkers are designed to cleave and release the active drug upon a specific trigger, such as the reductive environment inside a cell. biorxiv.org Disulfide bonds are frequently incorporated into these linkers for this purpose. acs.orgbiorxiv.org The synthesis of such a conjugate would involve reacting this compound with a linker containing a disulfide bond and a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which can form an amide bond with the drug.

The following table summarizes various bioconjugatable handles and their corresponding conjugation chemistries:

Bioconjugatable HandleCorresponding Reactive GroupLinkage Formed
Thiol (-SH)MaleimideThioether
Alkyne (e.g., TMTHSI)Azide (B81097) (-N₃)Triazole
N-Hydroxysuccinimide (NHS) esterAmine (-NH₂)Amide
Disulfide (-S-S-)Thiol (-SH)Thiol-disulfide exchange

Derivatization for Enhanced Linker Integration in Prodrug Architectures

Prodrugs are inactive or less active precursors of a drug that are converted into the active form within the body. uomustansiriyah.edu.iq The derivatization of this compound is crucial for its effective integration into prodrug systems, often focusing on the design of the linker that connects the drug to a carrier.

The choice of linker is critical for the stability and release characteristics of the prodrug. mdpi.com For instance, ester-based linkers can be designed to be hydrolyzed by esterases, which are abundant in the body. uomustansiriyah.edu.iq The synthesis of such a prodrug could involve the reaction of this compound with a dicarboxylic acid anhydride (B1165640) to introduce a carboxylic acid group, which is then esterified with a carrier molecule.

Peptide-based linkers offer another versatile platform for prodrug design. Specific peptide sequences can be chosen to be substrates for enzymes that are overexpressed in tumor tissues, such as cathepsin B. rsc.org A common strategy involves synthesizing a peptide linker with a terminal reactive group that can be coupled to this compound. For example, a Gly-Phe-Leu-Gly (GFLG) peptide linker can be assembled on a solid support, and the N-terminus can be coupled to this compound. acs.org

The table below outlines different linker types used in this compound prodrugs and their release mechanisms:

Linker TypeRelease Mechanism
Ester-basedHydrolysis by esterases
Peptide-based (e.g., GFLG)Cleavage by specific proteases (e.g., Cathepsin B)
Disulfide-basedReduction by intracellular glutathione (B108866)
Hydrazone-basedAcid-catalyzed hydrolysis in the lysosomal compartment

The synthesis of these derivatized forms of this compound often involves multi-step procedures. For example, the synthesis of a peptide-linked prodrug might begin with the solid-phase synthesis of the peptide, followed by the coupling of this compound to the peptide's N-terminus, and finally, cleavage from the solid support and purification. acs.orgacs.org These synthetic efforts are essential for creating sophisticated drug delivery systems that can improve the efficacy and reduce the toxicity of Mitomycin C.

Molecular and Cellular Mechanisms of Action of N Fmoc Mitomycin C

Cellular Responses to N-FMOC Mitomycin C-Induced DNA Damage

Activation of DNA Damage Response Pathways

Mitomycin C (MMC) is a potent DNA alkylating agent that induces significant cellular damage, primarily through the formation of DNA interstrand cross-links. nih.gov This damage triggers a complex cellular response aimed at repairing the lesions. Failure to repair this damage leads to the cessation of DNA replication and transcription, ultimately resulting in cell death. mdpi.com

The repair of MMC-induced DNA damage involves several key pathways:

Nucleotide Excision Repair (NER): This is a crucial mechanism for repairing bulky DNA lesions, including those created by MMC. nih.gov Key proteins involved in the NER pathway, such as Xeroderma Pigmentosum (XP) proteins (specifically XPE, XPG, and XPF), play significant roles in recognizing and excising the damaged DNA segments. nih.gov

Homologous Recombination (HR) Repair: This pathway is essential for repairing double-strand breaks that can arise from the processing of MMC-induced cross-links. nih.gov

Fanconi Anemia (FA)/BRCA Pathway: This specialized DNA repair pathway is particularly important for resolving interstrand cross-links. researchgate.net The FA core complex is a key player in this pathway, signaling to downstream repair proteins. google.com A deficiency in components of this pathway, such as the FANCF protein, can sensitize cells to the cytotoxic effects of MMC. researchgate.net

Upon MMC treatment, cells activate these repair systems, leading to the upregulation of specific genes. For instance, in human endothelial cells, exposure to MMC resulted in the upregulation of DNA repair genes DDB1, ERCC4, and ERCC5. mdpi.com The cell cycle is also affected, with many cells halting in the G1/S or S phase to allow time for DNA repair before replication continues. researchgate.net

Apoptotic and Necrotic Cell Death Mechanisms in vitro

When DNA damage induced by Mitomycin C is too severe to be repaired, the cell undergoes programmed cell death. The primary mode of cell death induced by MMC in vitro is apoptosis, a controlled process characterized by cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. arvojournals.orghaematologica.org This contrasts with necrosis, a passive form of cell death involving cell swelling and membrane rupture, which typically results from extreme injury and can provoke an inflammatory response. d-nb.infobmbreports.org

The apoptotic signaling cascade initiated by MMC involves both extrinsic and intrinsic pathways:

Intrinsic (Mitochondrial) Pathway: MMC treatment leads to mitochondrial dysfunction, characterized by a change in the mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol. arvojournals.org This release activates a cascade of cysteine proteases known as caspases, particularly the initiator caspase-9 and the executioner caspase-3. arvojournals.orgd-nb.info

Extrinsic (Death Receptor) Pathway: MMC has been shown to increase the expression of death receptors like Fas and their ligands (FasL). arvojournals.org The engagement of these receptors can also initiate a caspase cascade, in this case often starting with caspase-8, which converges on the activation of caspase-3.

Key molecular events in MMC-induced apoptosis include the activation of c-Jun N-terminal kinase 1 (JNK1) and the phosphorylation of the tumor suppressor protein p53. arvojournals.org Inhibition of JNK1 has been shown to significantly reduce the cytotoxicity of MMC, highlighting its crucial role in the apoptotic process. arvojournals.org While apoptosis is the predominant mechanism, it is understood that the intensity of the initial insult can determine the balance between apoptosis and necrosis. d-nb.info

Impact of N-FMOC Modification on Mitomycin C Reductive Activation Mechanisms

Information specifically detailing the impact of the N-fluorenylmethyloxycarbonyl (N-FMOC) modification on the reductive activation of Mitomycin C is not available in the provided search results. The N-FMOC group is typically used as a protecting group in chemical synthesis. Its presence on the mitomycin core would sterically and electronically alter the molecule, which could influence its interaction with activating enzymes. However, the precise effects can only be speculative without direct experimental evidence.

The activation of the parent compound, Mitomycin C, is a prerequisite for its cytotoxic activity. nih.gov It is a prodrug that must be enzymatically reduced to form a highly reactive DNA alkylating agent. researchgate.net This reductive activation transforms the quinone moiety of MMC into a hydroquinone (B1673460). nih.gov This hydroquinone intermediate undergoes a series of spontaneous chemical transformations, losing its methoxy (B1213986) and carbamate (B1207046) groups to become a bifunctional electrophile capable of cross-linking DNA. nih.gov This activation can be achieved by various reductases within the cell. nih.gov

Role of Specific Reductases (e.g., DT-Diaphorase, NADPH-Cytochrome P450 Reductase) in Bioreduction

The bioreductive activation of Mitomycin C is catalyzed by several flavoenzymes, with DT-Diaphorase and NADPH-Cytochrome P450 Reductase being two of the most significant.

NADPH-Cytochrome P450 Reductase (POR): This enzyme primarily catalyzes a one-electron reduction of MMC to a semiquinone radical. nih.govresearchgate.net Under aerobic conditions, this semiquinone can be re-oxidized by molecular oxygen in a process called redox cycling, generating reactive oxygen species (ROS) like superoxide (B77818) and hydrogen peroxide. nih.govresearchgate.net While this redox cycling contributes to oxidative stress, it is the two-electron reduction that is considered more critical for the DNA cross-linking and antitumor activity of MMC. nih.gov Overexpression of POR can sensitize cells to MMC, particularly under aerobic conditions, providing direct evidence for its role in MMC activation. nih.gov POR is a membrane-bound protein that transfers electrons from NADPH to microsomal cytochromes P450. frontiersin.orgembopress.org

DT-Diaphorase (DTD, NQO1): This enzyme is an obligate two-electron reductase. nih.gov It directly reduces the MMC quinone to the hydroquinone, bypassing the semiquinone radical stage. nih.gov This two-electron reduction is considered a more efficient pathway for generating the DNA-alkylating species, especially under hypoxic conditions where the competing one-electron reduction pathway is less favored. nih.gov The activity of DTD is highly pH-dependent, with increased metabolism of MMC observed at lower pH values, which are often characteristic of the tumor microenvironment. nih.govnih.gov Consequently, tumor cells with high levels of DTD activity are often more sensitive to MMC-induced cytotoxicity and DNA damage. nih.gov

The following table summarizes the roles of these two key reductases in the activation of Mitomycin C.

EnzymeReduction TypeKey ProductOxygen DependenceRole in Cytotoxicity
NADPH-Cytochrome P450 Reductase One-electronSemiquinone RadicalPrimarily aerobic activation; redox cycles with O₂ to produce ROS. nih.govnih.govContributes to cytotoxicity, especially under aerobic conditions. nih.gov
DT-Diaphorase Two-electronHydroquinoneEfficient under both aerobic and hypoxic conditions; avoids ROS-generating redox cycling. nih.govConsidered a major determinant of MMC's genotoxicity and cytotoxicity. nih.govnih.gov

Differences in Oxygen Sensitivity and Hypoxia-Selective Activation Compared to Unmodified Mitomycin C

Mitomycin C is recognized as a hypoxia-activated prodrug, meaning it is often more toxic to cells in low-oxygen (hypoxic) environments than in normal-oxygen (aerobic or normoxic) environments. amegroups.orgnih.gov This selectivity is a key aspect of its therapeutic rationale, as solid tumors frequently contain hypoxic regions that are resistant to other therapies like radiation. amegroups.org

The basis for this hypoxia-selectivity lies in the mechanism of its reductive activation:

Under Aerobic Conditions: The one-electron reduction of MMC by enzymes like NADPH-cytochrome P450 reductase produces a semiquinone radical. In the presence of oxygen, this radical is rapidly re-oxidized back to the parent MMC molecule, creating a "futile cycle" that generates ROS but limits the formation of the fully reduced hydroquinone needed for DNA cross-linking. researchgate.netnih.gov This reduces the drug's DNA-damaging efficiency.

Under Hypoxic Conditions: In the absence of oxygen, the semiquinone radical is not readily re-oxidized. It can then undergo a second reduction to form the active hydroquinone, leading to efficient DNA alkylation and cross-linking. researchgate.net This makes MMC significantly more cytotoxic under hypoxia. nih.govfrontiersin.org

The table below outlines the differential activity of Mitomycin C based on oxygen levels.

ConditionPrimary Activation PathwayKey IntermediateDNA Cross-linking EfficiencyResulting Cytotoxicity
Aerobic (Normoxia) One-electron reduction followed by redox cycling. nih.govSemiquinone RadicalLow, due to re-oxidation by O₂. researchgate.netReduced
Hypoxic (Anoxia) One- and two-electron reduction. researchgate.netHydroquinoneHigh, as the absence of O₂ allows for the accumulation of the fully reduced form. researchgate.netEnhanced nih.govfrontiersin.org

Preclinical Efficacy and Pharmacological Evaluation of N Fmoc Mitomycin C in Non Human Models

In Vitro Cytotoxicity and Selectivity Studies in Cancer Cell Lines

The in vitro efficacy of N-FMOC Mitomycin C and related derivatives has been evaluated across various cancer cell lines to determine their antiproliferative activity and selectivity. These studies are crucial in the preclinical assessment of new anticancer agents.

The cytotoxic effects of Mitomycin C (MMC) and its derivatives have been tested in a range of human cancer cell lines. For instance, a novel formulation, FA-GFLG-MMC, demonstrated a dose-dependent inhibitory effect on the proliferation of HeLa (cervical cancer), SiHa (cervical cancer), and PC9 (lung cancer) cells, which have high folate receptor (FR) expression. acs.org The half-maximal inhibitory concentration (IC50) for these cells was 2 μM, while for cells with low FR expression, such as 16HBE (bronchial epithelial) and A549 (lung cancer), the IC50 values were higher at 15 μM and 10 μM, respectively. acs.org This suggests that the antiproliferative activity is influenced by the expression levels of specific cellular receptors.

Another study developed MMC-loaded nanoparticles (MMC RGD-NPs) and evaluated their effect on MB49 bladder cancer cells. nih.gov The IC50 values for MMC RGD-NPs were significantly lower than the standard MMC solution at both 24 and 48 hours, indicating a more potent inhibition of cell proliferation. nih.gov Specifically, at 48 hours, the IC50 for MMC RGD-NPs was 0.01067 µg/mL compared to 0.1147 µg/mL for the MMC solution. nih.gov

Furthermore, the antiproliferative activity of various MMC analogues has been assessed. For example, a study comparing over 600 analogues of MMC and Mitomycin A (MMA) in the P388 leukemia model found that while antitumor effects did not correlate between the two series, MMA derivatives were consistently more potent than their MMC counterparts. nih.gov This highlights the significant impact of minor structural modifications on the cytotoxic potential of the compound.

Interactive Data Table: IC50 Values of Mitomycin C Formulations in Various Cancer Cell Lines

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (hours)Source
HeLaCervical CancerFA-GFLG-MMC296 acs.org
SiHaCervical CancerFA-GFLG-MMC296 acs.org
PC9Lung CancerFA-GFLG-MMC296 acs.org
16HBEBronchial EpithelialFA-GFLG-MMC1596 acs.org
A549Lung CancerFA-GFLG-MMC1096 acs.org
MB49Bladder CancerMMC RGD-NPs1.060 (µg/mL)24 nih.gov
MB49Bladder CancerMMC Solution5.33 (µg/mL)24 nih.gov
MB49Bladder CancerMMC RGD-NPs0.01067 (µg/mL)48 nih.gov
MB49Bladder CancerMMC Solution0.1147 (µg/mL)48 nih.gov

Comparative studies are essential to understand the relative efficacy of new derivatives against the parent compound, Mitomycin C. In a study involving a dual-targeted drug delivery system (FA-GFLG-MMC), the derivative showed significantly higher inhibitory effects on cancer cells with high FR expression (HeLa, SiHa, PC9) compared to normal cells and cancer cells with low FR expression (16HBE, A549). acs.org In contrast, free MMC was found to be toxic to both cancer and normal cells, with IC50 values ranging from 1-3 μM across all tested cell lines, indicating a lack of selectivity. acs.org

Similarly, a cationic mitomycin C-dextran conjugate [MMC(C6)Dcat] demonstrated growth inhibition essentially equal to that of MMC in continuous drug exposure experiments. nih.gov However, in a 1-hour exposure experiment, MMC(C6)Dcat with a molecular weight of 70,000 or 500,000 was more active than MMC, which correlated with its higher cellular adsorption. nih.gov

In another comparative study, MMC-loaded nanoparticles (MMC RGD-NPs) showed a significantly higher apoptosis rate in MB49 cells (67.3%) compared to the MMC solution (41.6%) after 48 hours of incubation. nih.gov This suggests that the nanoparticle formulation enhances the pro-apoptotic activity of MMC.

Interactive Data Table: Comparative Cytotoxicity of Mitomycin C and its Derivatives

CompoundCell LineParameterValueComparisonSource
FA-GFLG-MMCHeLa, SiHa, PC9IC502 µMMore potent in high FR cells acs.org
Free MMCHeLa, SiHa, PC9, 16HBE, A549IC501-3 µMNon-selective toxicity acs.org
MMC(C6)Dcat (70kD & 500kD)L1210, EACAntitumor Activity (1-hr exposure)More activeHigher cellular interaction nih.gov
Free MMCL1210, EACAntitumor Activity (1-hr exposure)Less activeLower cellular interaction nih.gov
MMC RGD-NPsMB49Apoptosis Rate (48 hrs)67.3%Higher pro-apoptotic activity nih.gov
MMC SolutionMB49Apoptosis Rate (48 hrs)41.6%Lower pro-apoptotic activity nih.gov

Cellular Uptake and Intracellular Distribution of this compound and its Metabolites

The effectiveness of a chemotherapeutic agent is not only determined by its intrinsic cytotoxicity but also by its ability to be taken up by cancer cells and reach its intracellular target.

The cellular uptake of this compound and its derivatives can occur through various mechanisms. Nanoparticle-based delivery systems often utilize endocytosis. aginganddisease.org The main endocytic pathways include phagocytosis, macropinocytosis, clathrin-mediated endocytosis, and caveolin-mediated endocytosis. aginganddisease.orgresearchgate.net For instance, the cellular uptake of nanoparticles can be significantly influenced by their physicochemical properties, such as size, shape, and surface charge. nih.gov

In the case of targeted drug delivery systems, such as the FA-GFLG-MMC, cellular entry is mediated by specific receptors, like the folate receptor, which triggers receptor-mediated endocytosis. acs.org This targeted approach aims to increase drug concentration in cancer cells while minimizing exposure to normal cells. acs.org

Efflux mechanisms, which actively transport drugs out of the cell, are a major cause of multidrug resistance. Targeted drug delivery systems are designed to potentially bypass these efflux pumps, thereby increasing the intracellular drug concentration and overcoming resistance. acs.org

Once inside the cell, the subcellular localization of this compound and its metabolites is critical for its mechanism of action. Mitomycin C is known to exert its cytotoxic effects by cross-linking DNA within the nucleus. nih.gov Therefore, efficient delivery to the nucleus is paramount.

Studies have shown that the bioactivation of MMC in close proximity to nuclear DNA significantly increases its cell-killing efficacy. nih.gov For example, when enzymes that activate MMC are directed to the nucleus of Chinese hamster ovary (CHO) cells, there is a marked increase in drug sensitivity. nih.gov

Nanoparticle-based systems can influence the intracellular trafficking and localization of the drug. After endocytosis, nanoparticles are typically enclosed in endosomes. researchgate.net For the drug to be effective, it must escape the endo-lysosomal pathway and be released into the cytoplasm, from where it can diffuse to its target, such as the nucleus. researchgate.netgoogle.com For example, a drug delivery system using a GFLG linker peptide was designed to release doxorubicin (B1662922) in the lysosomes, allowing it to diffuse into the cytoplasm and then the nucleus. mdpi.com

Pharmacokinetic and Biodistribution Studies in Preclinical Animal Models (Excluding Human Clinical Data)

Pharmacokinetic and biodistribution studies in animal models provide essential information on how the body processes a drug and how it is distributed to various tissues.

Studies in Wistar rats have shown that the plasma concentration-time curve of Mitomycin C is biphasic. nih.gov The area under the curve (AUC) increases linearly with doses ranging from 0.5 to 7.5 mg/kg. nih.gov A significant portion of the drug is metabolized, with only a small percentage excreted unchanged in bile (1%-2%) and urine (10%-15%). nih.gov

The use of nanocarriers can significantly alter the pharmacokinetic profile of MMC. For example, a PEG-FIbu/MMC micellar formulation demonstrated a prolonged blood circulation time, a longer elimination half-life, a higher AUC, and lower clearance compared to a standard MMC injection in vivo. rsc.org Similarly, a lipid-based prodrug of mitomycin C (MLP) formulated in pegylated liposomes (PL-MLP) showed a much longer plasma half-life compared to free MMC. researchgate.net

Biodistribution studies have also highlighted the advantages of targeted delivery systems. In a study using a canine model, isolated perfusion of the pancreas with radiolabeled MMC resulted in significantly higher tissue drug levels compared to intraarterial or intravenous administration. nih.gov Specifically, there was a 6-fold increase in tissue concentration with isolated perfusion over the intraarterial route and a 15-fold increase over the intravenous route. nih.gov This demonstrates the potential of localized delivery to increase drug concentration at the target site.

Interactive Data Table: Pharmacokinetic Parameters of Mitomycin C Formulations in Animal Models

CompoundAnimal ModelParameterValueComparisonSource
Mitomycin CWistar RatExcretion1-2% (biliary), 10-15% (urinary) nih.gov
PEG-FIbu/MMC MicellesIn vivo modelBlood CirculationSignificantly enlargedvs. MMC injection rsc.org
PEG-FIbu/MMC MicellesIn vivo modelElimination Half-life (t1/2)Longervs. MMC injection rsc.org
PEG-FIbu/MMC MicellesIn vivo modelArea Under the Curve (AUC)Highervs. MMC injection rsc.org
PEG-FIbu/MMC MicellesIn vivo modelClearance (CL)Substantially lowervs. MMC injection rsc.org
PL-MLPMouse modelPlasma Half-lifeLongervs. free MMC researchgate.net
Radiolabeled MMCCanine modelPancreatic Tissue Level (IP vs. IA)6-fold higher nih.gov
Radiolabeled MMCCanine modelPancreatic Tissue Level (IP vs. IV)15-fold higher nih.gov

Absorption and Elimination Profiles in Non-Human Species

The modification of Mitomycin C (MMC) with an N-fluorenylmethyloxycarbonyl (N-FMOC) group is primarily designed to alter its physicochemical properties, influencing its absorption and elimination characteristics, often within a nanoparticle delivery system. The addition of the hydrophobic FMOC group facilitates the incorporation of MMC into various drug delivery platforms, such as polymeric nanoparticles and liposomes, which in turn governs the absorption and elimination profiles of the compound. vulcanchem.com

Studies on related MMC prodrugs and nanoparticle formulations in non-human models, such as rats and mice, provide insights into the expected pharmacokinetic behavior of this compound. For instance, when encapsulated in pegylated liposomes, a lipid-based prodrug of MMC demonstrated significantly prolonged plasma half-life compared to free MMC. researchgate.net This is attributed to the "stealth" properties of the pegylated carrier, which reduce clearance by the reticuloendothelial system. The drug remains largely encapsulated within the carrier in circulation, with minimal premature release. researchgate.net

Similarly, micellar formulations of MMC have been shown to prolong blood circulation time in BALB/c mice. nih.gov This extended circulation is a key factor in enhancing the drug's accumulation at the tumor site through the enhanced permeability and retention (EPR) effect. The slow-release kinetics from these nanocarriers minimize premature drug release before reaching the target tissue. nih.gov

Pharmacokinetic studies in rats have shown that unmodified MMC has a terminal half-life of approximately 28.4 minutes. nih.gov In contrast, nanoparticle-formulated MMC, such as PEG-FIbu/MMC micelles, exhibits a significantly longer circulation time. nih.gov This suggests that the elimination of this compound, when part of a nanocarrier system, would be dictated more by the clearance rate of the nanoparticle itself rather than the rapid clearance of free MMC. The primary route of elimination for many nanoparticles is through the liver and spleen.

Tissue Distribution and Accumulation in Organ Systems (e.g., Tumor Targeting)

The incorporation of the N-FMOC group into Mitomycin C is a key strategy to enhance its accumulation in tumor tissues. This is primarily achieved by leveraging the properties of nanocarriers, which are designed to exploit the unique pathophysiology of tumors.

In vivo studies using various MMC-loaded nanoparticles in murine models have consistently demonstrated preferential accumulation in tumor tissue. nih.govresearchgate.net For example, PEG-FIbu/MMC micelles significantly improved tumor accumulation compared to MMC injections in 4T1 tumor-bearing mice. nih.gov This enhanced accumulation is a direct result of the prolonged circulation time and the EPR effect, where the nanoparticles extravasate through the leaky vasculature of the tumor and are retained due to impaired lymphatic drainage.

Furthermore, active targeting strategies can be employed to further enhance tumor-specific delivery. The conjugation of targeting ligands, such as the RGD peptide, to the nanoparticle surface can facilitate binding to specific receptors overexpressed on cancer cells, such as αvβ3 integrins in bladder cancer. vulcanchem.comnih.gov This leads to increased tumor-specific uptake and internalization of the this compound-loaded nanoparticles, thereby increasing the drug concentration at the site of action while minimizing exposure to healthy tissues. vulcanchem.com

Ex vivo fluorescence imaging in xenograft mouse models has confirmed the dose-dependent accumulation of targeted nanoparticles in tumors, with significantly higher fluorescence intensity observed in tumor tissue compared to major organs like the liver and kidney. oup.com This targeted delivery approach is crucial for improving the therapeutic index of Mitomycin C, a potent but toxic chemotherapeutic agent.

In Vivo Antitumor Efficacy in Murine Xenograft Models

The in vivo antitumor efficacy of this compound, particularly when formulated in nanocarriers, has been evaluated in various murine xenograft models, demonstrating significant potential in cancer therapy.

Suppression of Tumor Growth in Various Xenograft Models

The administration of this compound within nanoparticle formulations has shown marked suppression of tumor growth in several xenograft models. researchgate.netnih.gov For instance, in a study involving 4T1 tumor-bearing mice, a micellar formulation of MMC led to superior tumor growth suppression compared to free doxorubicin. researchgate.net Another study utilizing HCT116 human colon cancer xenografts demonstrated a dose-dependent inhibition of tumor growth with an FMOC-containing prodrug. nih.gov

The enhanced antitumor effect is attributed to several factors, including increased drug loading and stability conferred by the FMOC group, as well as the improved pharmacokinetics and tumor-targeting capabilities of the nanocarrier systems. researchgate.net These formulations allow for a sustained release of the active drug at the tumor site, leading to prolonged DNA damage in cancer cells. vulcanchem.com

The table below summarizes the findings from a representative study on the suppression of tumor growth in a murine xenograft model.

Treatment GroupTumor Volume (mm³) at Day 12Percentage of Tumor Growth Inhibition
Vehicle Control~12000%
Fmoc-Lys(Ac)-Puromycin (0.2 mg/kg)~60050%
Fmoc-Lys(Ac)-Puromycin (1 mg/kg)~40067%

Data adapted from a study on HCT116 xenograft model. nih.gov

Evaluation of Tumor Regression and Survival Outcomes

Beyond the suppression of tumor growth, the evaluation of tumor regression and improved survival outcomes are critical measures of therapeutic efficacy. In preclinical studies, neoadjuvant intravesical Mitomycin C has been shown to reduce the risk of recurrence and progression in nonmuscle-invasive bladder cancer. nih.gov A randomized phase II trial showed a 1-year recurrence-free survival rate of 97% in the intervention group compared to 89% in the control group. nih.gov

In studies with other forms of MMC-loaded nanoparticles, significant tumor regression has been observed. For example, a lipid-based prodrug of MMC formulated in pegylated liposomes was more effective in causing tumor regressions than standard chemotherapeutic agents like irinotecan (B1672180) in N87 gastric and HCT15 colon carcinoma models, and gemcitabine (B846) in a Panc-1 pancreatic cancer model. researchgate.net

Immunomodulatory Effects of this compound in Preclinical Models

The immunomodulatory effects of Mitomycin C and its derivatives are an emerging area of research with significant therapeutic implications. MMC has been shown to modulate the tumor microenvironment (TME) and enhance the efficacy of other cancer treatments like radiotherapy. amegroups.org

In preclinical models of rectal cancer, the combination of MMC and radiotherapy was found to recruit cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells into the tumor while reducing the infiltration of immunosuppressive regulatory T cells (Tregs). amegroups.org This shift in the immune cell landscape within the TME from an immunosuppressive to an immunopermissive state can enhance the host's anti-tumor immune response.

Furthermore, MMC has been used to treat dendritic cells (DCs) to create a tolerogenic phenotype. These MMC-treated DCs can inactivate autoreactive T cells, suggesting a potential application in autoimmune diseases. nih.gov In the context of cancer, modulating dendritic cell function could influence the priming of anti-tumor T cell responses.

While direct studies on the immunomodulatory effects of this compound are limited, it is plausible that by concentrating the drug at the tumor site, this compound formulations could potentiate local immunomodulatory effects. The enhanced tumor cell killing can lead to the release of tumor-associated antigens, which, in an immune-stimulated TME, could lead to a more robust and durable anti-tumor immunity. Further investigation is needed to fully elucidate the specific immunomodulatory properties of this compound and its nanoparticle formulations.

Advanced Drug Delivery Systems and Targeted Approaches for N Fmoc Mitomycin C

Nanoparticle-Mediated Delivery of N-FMOC Mitomycin C or Mitomycin C Prodrugs

Nanoparticle-based systems are at the forefront of improving the delivery of MMC and its prodrugs. These carriers can be engineered to encapsulate or conjugate the drug, protecting it from premature degradation and controlling its release profile.

Liposomal Encapsulation and Release Kinetics

Liposomes serve as effective carriers for MMC prodrugs. A notable example is Promitil®, a pegylated liposomal formulation of a lipid-based prodrug of Mitomycin C (MLP). frontiersin.orgmdpi.comscilit.com This formulation entraps the lipophilic MLP within the liposomal bilayer, ensuring stability in plasma. researchgate.net The release of the active MMC from these liposomes is triggered by thiolytic cleavage, a process that can be enhanced in the tumor microenvironment. mdpi.comresearchgate.netascopubs.org

Studies have shown that these liposomal formulations exhibit prolonged circulation times and a significantly improved toxicity profile compared to free MMC. ascopubs.orgresearchgate.net For instance, in preclinical models, pegylated liposomal MLP demonstrated a half-life of approximately one day and was found to be about three-fold less toxic than free MMC at equivalent doses. researchgate.netresearchgate.net The release of MMC from these carriers is minimal during circulation, with a maximum of 5% release and activation observed after 24 hours in plasma. researchgate.net However, in the presence of reducing agents like dithiothreitol, which can mimic the reductive environment of some tumors, the prodrug is almost entirely activated to free MMC. researchgate.net Furthermore, co-encapsulation of MLP with other chemotherapeutic agents like doxorubicin (B1662922) within the same liposome (B1194612) has been explored to achieve synergistic anticancer effects. lipomedix.com

Polymeric Nanocarriers for Controlled Release

Polymeric nanoparticles offer a versatile platform for the controlled delivery of this compound and other MMC prodrugs. The hydrophobic FMOC group on this compound facilitates π–π stacking interactions with polymeric carriers, allowing for high drug-loading efficiencies. vulcanchem.com For example, nanoparticles composed of Fmoc-Lys-PEG have achieved drug loading efficiencies exceeding 85%. vulcanchem.com

Various polymers have been investigated for MMC delivery, including poly(lactic-co-glycolic) acid (PLGA), chitosan (B1678972), and dextran (B179266). acs.orgscirp.orgresearchgate.net PLGA nanoparticles, often created with a core-shell structure, can enhance the chemical stability of MMC and provide sustained release. acs.org The release rate can be modulated by factors such as the crosslinking density of the polymer matrix. mdpi.com For instance, increasing the cross-linking density in self-assembled polymeric prodrug nanoparticles has been shown to significantly decrease the dissolution rate of MMC. mdpi.com

Researchers have also developed PEGylated chitosan nanoparticles for the co-delivery of MMC and methotrexate (B535133), where methotrexate also acts as a targeting ligand. acs.org Another innovative approach involves micelles formed from copolymers like PEG2k-Fmoc-Ibuprofen (PEG-FIbu), which can encapsulate MMC. rsc.org These micelles demonstrate a sustained release profile; for example, while over 90% of MMC is released from a standard injection within 90 minutes, only about 52% is released from PEG-FIbu/MMC micelles in the same timeframe. rsc.org This controlled release is attributed to the strong interaction between the drug and the carrier, minimizing premature release before reaching the tumor site. rsc.org

Inorganic Nanomaterials for Targeted Delivery

Inorganic nanomaterials, such as mesoporous silica (B1680970) nanoparticles (MSNPs) and single-walled carbon nanotubes (SWCNTs), represent another promising avenue for MMC delivery. ucm.esnih.gov MSNPs offer a high surface area and tunable pore size, allowing for efficient loading of MMC prodrugs. ucm.esmdpi.com A formulation of MSNPs loaded with a lipidic prodrug of MMC has demonstrated excellent encapsulation efficiency and stimulus-responsive drug release, particularly in environments mimicking tumor conditions. ucm.es

SWCNTs have been used to develop novel sustained-release formulations of MMC. In one study, MMC was conjugated to SWCNTs wrapped with a pegylated peptide. nih.govjst.go.jp This composite material showed good dispersion stability and a pH-dependent, first-order release of MMC. nih.govjst.go.jp Theoretical studies have also explored the potential of carbon nanotubes and boron nitride nanotubes as nanocarriers for MMC, indicating that adsorption is spontaneous and exothermic. researchgate.net Furthermore, magnetic nanoparticles have been conjugated with MMC to enable targeted delivery to tumor sites under the influence of an external magnetic field, thereby reducing damage to normal tissues. asianpubs.orgx-mol.com

Conjugate-Based Delivery Systems for this compound

Conjugating this compound or its analogs directly to targeting moieties like antibodies or peptides creates highly specific drug delivery systems.

Antibody-Drug Conjugates (ADCs) Incorporating this compound or Related Analogs

ADCs are designed to selectively deliver potent cytotoxic agents like MMC to cancer cells by targeting specific antigens on the cell surface. otago.ac.nz Early generation ADCs utilized MMC as a payload, linking it to monoclonal antibodies via non-cleavable linkers. biochempeg.comrsc.org The principle of ADCs is that after binding to the target antigen, the conjugate is internalized by the cancer cell, and the cytotoxic drug is released, leading to cell death. biochempeg.com

More advanced ADC designs incorporate linkers that are stable in circulation but are cleaved under specific conditions within the tumor microenvironment or inside the cancer cell. otago.ac.nz For example, linkers that are sensitive to proteases like cathepsin B, which is often overexpressed in tumors, have been developed. otago.ac.nz Another approach involves using disulfide-based linkers that are cleaved in the reducing environment of the cell, releasing the active drug. nih.govbiorxiv.org Research has shown that ADCs containing MMC can be effective against various cancers and even bacterial biofilms. rsc.orgnih.gov For instance, an ADC targeting integrin αvβ3, which is upregulated on vascular cells in tumors, has been shown to inhibit the development of experimental choroidal neovascularization. rsc.org

Peptide-Drug Conjugates and Biologically Active Linkers

Peptide-drug conjugates (PDCs) utilize peptides as targeting ligands to deliver drugs to cancer cells. These systems often employ self-immolating linkers, such as p-aminobenzyl carbamate (B1207046) (PABC), which spontaneously release the drug following enzymatic cleavage of the peptide moiety. google.comgoogleapis.com The peptide sequence can be designed to be a substrate for tumor-specific proteases, such as legumain, which is overexpressed in many tumor types. google.comgoogleapis.com

For example, conjugates of MMC with peptides like Ala-Ala-Asn have been synthesized, where the Asn residue is targeted by asparaginases like legumain. google.com Upon cleavage, the PABC linker self-immolates, releasing the active MMC at the tumor site. google.com This approach significantly increases the maximum tolerated dose of the drug compared to the parent compound. google.com Other targeting peptides, such as those containing the asparagine-glycine-arginine (NGR) motif that binds to the CD13 receptor on tumor neovasculature, have also been conjugated with cytotoxic drugs to create dual-targeting properties. plos.org The use of reductant-sensitive disulfide bond linkers in aptamer-MMC conjugates has also been shown to significantly enhance cytotoxicity against target cancer cells. acs.org

Table of Research Findings on this compound Delivery Systems

Delivery System Carrier/Linker Key Findings Citations
Liposomal Prodrug Pegylated Liposomes (Promitil®) Stable in plasma, activated by thiolysis, prolonged circulation, reduced toxicity compared to free MMC. frontiersin.orgmdpi.comresearchgate.netascopubs.org
Polymeric Nanoparticles Fmoc-Lys-PEG High drug loading efficiency (>85%) via π–π stacking. vulcanchem.com
Polymeric Micelles PEG-FIbu Sustained release profile, with only ~52% MMC released in 90 mins vs. >90% for free MMC. rsc.org
Inorganic Nanoparticles Mesoporous Silica Nanoparticles (MSNPs) Excellent encapsulation efficiency and stimulus-responsive release of MMC prodrug. ucm.es
Inorganic Nanoparticles Single-Walled Carbon Nanotubes (SWCNTs) pH-dependent, first-order release kinetics from a pegylated peptide conjugate. nih.govjst.go.jp
Antibody-Drug Conjugate Disulfide or Protease-Sensitive Linkers Targeted delivery to cancer cells, release of active MMC upon linker cleavage. otago.ac.nzrsc.orgnih.gov

Table of Mentioned Compounds

Compound Name
N-(9-Fluorenylmethoxycarbonyl) Mitomycin C (this compound)
Mitomycin C (MMC)
Mitomycin C lipid-based prodrug (MLP)
Doxorubicin
Methotrexate
Fmoc-Lys-PEG
Fmoc-Lys-PEG-RGD
Poly(lactic-co-glycolic) acid (PLGA)
Chitosan
Dextran
PEG2k-Fmoc-Ibuprofen (PEG-FIbu)
Dithiothreitol
p-aminobenzyl carbamate (PABC)
N-acetyl cysteine

Polymer-Drug Conjugates for Enhanced Pharmacokinetics and Bioavailability

Conjugating this compound to a polymer backbone is a key strategy to improve its therapeutic profile. These polymer-drug conjugates leverage the enhanced permeability and retention (EPR) effect, where the larger size of the conjugate allows it to accumulate in tumors with leaky blood vessels while being too large to escape normal vasculature. wiley-vch.de This passive targeting mechanism increases the drug concentration at the tumor site.

Studies on similar MMC prodrugs, such as MMC-dextran conjugates (MMCD), have demonstrated the potential of this approach. In preclinical models, MMCD acted as a macromolecular reservoir for MMC, leading to sustained plasma levels of the active drug. nih.gov The molecular weight of the polymer carrier, like dextran or N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, can be tailored to control the conjugate's distribution and clearance from the body. nih.govresearchgate.net For instance, higher molecular weight dextran conjugates showed increased accumulation in the liver, spleen, and lymph nodes. nih.gov This conjugation significantly alters the drug's pharmacokinetics, prolonging its circulation time and protecting it from premature degradation, thereby enhancing its bioavailability for therapeutic action within the tumor. nih.govnih.gov

Table 1: Research Findings on Polymer-Drug Conjugates of Mitomycin C Prodrugs

Conjugate System Polymer Backbone Key Findings
MMC-Dextran (MMCD) Dextran Acts as a reservoir for MMC, providing sustained plasma levels and altering tissue distribution based on polymer size. nih.govnih.gov
HPMA-MMC N-(2-hydroxypropyl)methacrylamide Showed notable in vivo antitumor activity and lower side toxicity compared to the parent drug. acs.org
PEG-FIbu/MMC PEG-Fmoc-Ibuprofen Micellar nanocarrier that prolonged blood circulation, improved tumor accumulation, and reduced side effects. rsc.org

Stimuli-Responsive Delivery Platforms for this compound Release

To further enhance tumor-specificity, researchers are developing delivery platforms that release this compound only in response to specific triggers present in the tumor microenvironment. dovepress.com These "smart" systems can be designed to react to the unique physiological conditions of cancerous tissues. mdpi.com

The tumor microenvironment is often characterized by a lower pH (acidic) and a higher concentration of reducing agents like glutathione (B108866) (GSH) compared to healthy tissues. nih.govmdpi.com These features can be exploited to trigger drug release.

pH-Responsive Systems: These systems incorporate acid-sensitive linkers, such as hydrazones or imines, that are stable at the neutral pH of blood but break down in the acidic environment of tumors or intracellular compartments like endosomes and lysosomes. mdpi.comdovepress.comijarsct.co.in This cleavage releases the active drug precisely where it is needed. For example, systems have been designed to release doxorubicin from a polymer conjugate more rapidly at an endosomal pH of 5.0-6.0. nih.govdovepress.com

Redox-Responsive Systems: The significantly higher levels of GSH inside tumor cells can be used to cleave disulfide bonds. nih.govmdpi.com By linking this compound to a carrier via a disulfide bridge, the drug remains inert in circulation but is released upon entering a tumor cell. nih.govijpsr.com Nanocarriers have been developed that release over 80% of their payload in a reductive environment within 24 hours, compared to much lower release in normal conditions. nih.gov A lipid-based prodrug of MMC (MLP) formulated in liposomes demonstrated activation and release of MMC upon exposure to reducing agents. researchgate.net

Enzyme-Triggered Release: Many tumors overexpress specific enzymes, such as certain proteases (e.g., cathepsin B) or reductases (e.g., DT-diaphorase). nih.govrsc.orgrsc.org Drug delivery systems can be engineered with linkers that are substrates for these enzymes. ijarsct.co.innih.gov For instance, a dual-targeted system was designed where a peptide linker (GFLG) is cleaved by cathepsin B, which is highly expressed in many tumor cells, to release MMC. acs.org

Light-Activated Release: This strategy, a form of photodynamic therapy, offers high spatiotemporal control. jku.at A light-sensitive molecule is incorporated into the delivery system. When irradiated with light of a specific wavelength (e.g., green light), it can trigger a chemical reaction that cleaves the linker and releases the drug. rsc.orgjku.at While specific examples for this compound are still emerging, the principle has been demonstrated with other drugs, where light can induce the collapse of a carrier matrix or cleave a photosensitive linker to release the therapeutic agent. rsc.org

Active Targeting Strategies for this compound Delivery

Active targeting aims to further enhance drug accumulation in tumors by decorating the delivery system with ligands that bind to receptors overexpressed on cancer cells. wiley-vch.de

Folate Receptor Targeting: The folate receptor is often overexpressed in various cancers, including ovarian, lung, and breast cancer, but has limited expression in healthy tissues. mdpi.comsci-hub.se Attaching folic acid to a nanocarrier for this compound can facilitate its uptake by cancer cells through receptor-mediated endocytosis. rsc.orgnih.govnih.gov Studies with folate-MMC conjugates demonstrated specific anti-tumor activity against folate receptor-positive tumors. acs.orgnih.gov One study showed that folate-targeted liposomes carrying an MMC prodrug had a 9-fold greater uptake in cancer cells with high folate receptors compared to non-targeted liposomes. nih.gov

RGD Peptides: The RGD (Arginine-Glycine-Aspartic acid) peptide sequence binds to integrins, which are proteins on cell surfaces that are highly expressed on many tumor cells and their associated blood vessels. nih.gov Using RGD peptides as targeting ligands can direct this compound-loaded nanoparticles to the tumor site. nih.gov

Table 2: Active Targeting Ligands for Mitomycin C Prodrug Delivery

Targeting Ligand Receptor Target Cancer Types Key Findings
Folic Acid Folate Receptor (FR) Ovarian, Lung, Breast, Kidney, Cervical Enhanced uptake and cytotoxicity in FR-positive cancer cells. acs.orgnih.govnih.gov
RGD Peptides Integrins Various solid tumors Can direct nanoparticles to tumor cells and tumor vasculature. nih.gov

Targeting is not limited to cancer cells alone. The broader tumor microenvironment (TME), which includes the tumor's blood supply and structural cells, presents additional targets. amegroups.cnamegroups.org MMC itself is known as a hypoxia-activated prodrug, meaning it becomes more toxic in the low-oxygen (hypoxic) conditions common in solid tumors. ijarsct.co.inamegroups.cnamegroups.org This inherent property can be combined with delivery systems designed to respond to other TME features. For example, a redox-responsive nanogel for MMC delivery was designed to leverage the high glutathione levels in the TME for controlled release, showing superior antitumor efficacy in preclinical models. nih.gov Future strategies may involve designing this compound delivery systems that also target other TME components, such as cancer-associated fibroblasts, to disrupt the tumor's support structure and enhance the therapeutic effect.

Structure Activity Relationships Sar and Rational Prodrug Design Principles for N Fmoc Mitomycin C

Impact of FMOC Modification on Mitomycin C Reactivity and Selectivity

The addition of a 9-fluorenylmethyloxycarbonyl (FMOC) group to the N7 position of Mitomycin C fundamentally alters its physicochemical properties. Mitomycin C is a potent DNA crosslinking agent, but its clinical use can be limited by its toxicity. nih.gov The FMOC moiety is a large, lipophilic group that masks the N7-amino group, which is known to be a site where modifications can be made while retaining the potential for anticancer activity. researchgate.net

Table 1: Comparison of Physicochemical Properties
PropertyMitomycin C (Parent Drug)N-FMOC Mitomycin C (Prodrug)Impact of FMOC Group
Molecular Weight~334 g/mol~556 g/molSignificant increase
Lipophilicity (LogP)Relatively lowSignificantly higherIncreased cell membrane permeability, altered distribution
ReactivityActive after bioreductionInactive or significantly attenuatedMasks the active site, preventing premature DNA alkylation
Activation MechanismEnzymatic reduction of the quinone ringCleavage of FMOC group followed by bioreductionAdds a layer of control for targeted release

The complex stereochemistry of the Mitomycin C core, including the aziridine (B145994) ring, is essential for its biological function. scirp.org Solvolytic reactions that lead to the opening of the aziridine ring result in the formation of 1,2-disubstituted mitosenes, and the stereochemistry of these products is critical. nih.gov There is a strong tendency for the ring to open in a way that yields a specific stereoisomer, which influences subsequent reactions and biological activity. nih.gov

The attachment of the FMOC group at the N7 position does not alter the chiral centers of the parent Mitomycin C molecule. However, the sheer size and orientation of the FMOC group can introduce new stereochemical considerations. It can influence the conformational preferences of the molecule, potentially affecting how it interacts with the enzymes responsible for cleaving the FMOC group and the reductases that activate the quinone ring. Maintaining the integrity of the original core stereochemistry during the synthesis of the N-FMOC derivative is paramount, as any alteration could lead to a loss of potential activity upon bioactivation.

This compound is a classic example of a prodrug designed for targeted activation. The FMOC group serves as a protective moiety that is intended to be removed under specific physiological conditions, such as the enzymatic environment of a tumor. The properties of this prodrug are heavily influenced by the nature of the linkage between the FMOC group and the Mitomycin C core.

The bioactivation of Mitomycin C is a reductive process that occurs preferentially in the hypoxic environment characteristic of many solid tumors. nih.gov For this compound, this activation is a two-step process:

Cleavage of the FMOC group: This initial step is required to unmask the Mitomycin C molecule. The stability of the N-FMOC bond is therefore a critical design parameter.

Bioreductive Activation: Once the FMOC group is removed, the liberated Mitomycin C can be activated by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to form a reactive species that alkylates DNA. nih.gov

Substitutions on the FMOC ring itself could be explored to fine-tune properties such as solubility, stability, and the rate of enzymatic cleavage, allowing for a more controlled release of the active drug.

Systematic Evaluation of this compound Analogs with Modified Linkers

The connection between the protective group and the drug is a key determinant of a prodrug's success. While a direct N-FMOC linkage is the simplest form, introducing a "linker" or "spacer" between the FMOC moiety and the Mitomycin C core allows for greater control over the prodrug's properties. The principles guiding linker design in fields like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) are highly applicable here. nih.govnih.gov An ideal linker should be stable in systemic circulation but readily cleavable at the target site. nih.gov

Research on complex bioconjugates has demonstrated that linker length is a critical parameter for biological activity. nih.govresearchgate.net An optimal linker length allows for proper interaction between the different components of the molecule and their biological targets. nih.gov For this compound analogs, the length and chemical nature of a spacer can modulate several key properties:

Solubility: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can improve the aqueous solubility of the highly lipophilic prodrug.

Steric Hindrance: A longer linker may move the bulky FMOC group further from the Mitomycin C core, potentially influencing enzymatic access for cleavage or activation.

Cleavage Mechanism: The chemical nature of the linker dictates the mechanism of drug release. Peptide-based linkers (e.g., Val-Cit) can be designed for cleavage by specific tumor-associated proteases like cathepsin B. researchgate.net

Table 2: Examples of Linker Moieties and Their Properties
Linker TypeChemical NaturePotential Advantage for N-FMOC-MMC Analogs
Alkyl ChainSimple hydrocarbon chainSystematically varies distance and lipophilicity.
Polyethylene Glycol (PEG)PolyetherIncreases hydrophilicity and solubility.
Dipeptide (e.g., Val-Cit)Amino acid sequenceAllows for targeted cleavage by specific proteases (e.g., cathepsins) overexpressed in tumors. researchgate.netnih.gov
Self-Immolative Linker (e.g., PABC)p-aminobenzyl carbamate (B1207046)Designed to decompose and release the drug after an initial cleavage event, ensuring efficient drug liberation. researchgate.net

The central challenge in linker design is balancing stability and cleavability. A linker that is too stable will not release the active drug at the tumor site, rendering the prodrug ineffective. Conversely, a linker that is unstable in the bloodstream will cause premature release of toxic Mitomycin C, leading to systemic side effects and negating the purpose of the prodrug strategy. nih.gov

The stability of linkers is often assessed by measuring their rate of hydrolysis in plasma. For instance, modifications to peptide linkers or the inclusion of structures like a meta-amide para-aminobenzyl carbamate (PABC) have been shown to dramatically improve stability in mouse serum without compromising the desired enzymatic cleavage. researchgate.net For this compound analogs, linkers would be systematically evaluated for:

Plasma Stability: Resistance to hydrolysis and enzymatic degradation in circulation.

Targeted Cleavability: Efficient cleavage by enzymes or conditions specific to the tumor microenvironment (e.g., proteases, low pH, hypoxia).

Computational Modeling and In Silico Approaches for this compound Design

Modern drug design heavily relies on computational, or in silico, methods to predict molecular properties and guide synthetic efforts. nih.gov These approaches save significant time and resources by allowing for the virtual screening and optimization of numerous candidate molecules before they are synthesized. For the rational design of this compound analogs, computational modeling can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate physicochemical properties (like lipophilicity, electronic parameters, and steric factors) of different FMOC substitutions and linkers with biological activity. nih.gov This helps in predicting the potency of new, unsynthesized analogs.

Molecular Docking: This technique can be used to simulate the interaction between this compound analogs and specific enzymes. For example, docking studies could predict how well a linker fits into the active site of a protease like cathepsin B, providing an estimate of its cleavability. It can also model the interaction of the unmasked Mitomycin C with the reductive enzymes required for its activation.

These in silico tools enable a more rational and targeted approach to designing this compound prodrugs with optimized stability, cleavability, and ultimately, therapeutic efficacy. nih.govmdpi.com

Molecular Docking and Dynamics Simulations of Prodrug-Enzyme Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a ligand, such as a prodrug, and a biological target, typically an enzyme responsible for its activation. While specific studies on this compound are not available, insights can be drawn from docking studies of MMC with polymers containing the fluorenylmethyloxycarbonyl (FMOC) group, which is a key component of the this compound prodrug.

One such study investigated the interaction between MMC and a copolymer, Fmoc-Lys-PEG, using AutoDock Vina. The simulation aimed to understand the binding affinity and the forces driving the interaction. The results indicated that hydrogen bonding plays a crucial role in the association between MMC and the FMOC-containing polymer. nih.gov

The binding energies from these simulations provide a quantitative measure of the affinity between the molecules. Lower binding energy suggests a more stable complex. The study reported the following binding energies for different docking scenarios nih.gov:

LigandReceptorLowest Binding Energy (Kcal/mol)
Fmoc-Lys-PEGMMC-3.9
MMC (limited to FMOC as a single binding pocket)Fmoc-Lys-PEG-4.5
MMCFmoc-Lys-PEG-4.4

These findings suggest a favorable interaction between MMC and the FMOC moiety, which is a critical aspect of the prodrug design. The stability of the prodrug-enzyme complex is a key determinant of the subsequent activation kinetics.

Molecular dynamics (MD) simulations could further elucidate the dynamic behavior of the this compound prodrug within the active site of a target enzyme over time. While specific MD simulations for this compound are not documented, the general application of MD is to assess the stability of the binding pose obtained from docking, providing a more comprehensive understanding of the interaction at an atomic level. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. longdom.orgwikipedia.org In the context of this compound, QSAR studies can help in optimizing the prodrug design by identifying key molecular descriptors that correlate with desired properties such as enzymatic activation rate, tumor cell cytotoxicity, and stability in systemic circulation.

While specific QSAR studies for this compound are not available, research on MMC analogues has identified several important physicochemical parameters that influence their antitumor activity. These include the quinone reduction potential (E1/2) and the logarithm of the partition coefficient (log P), which is a measure of lipophilicity. nih.gov

A study on 30 MMC and Mitomycin A analogues found a statistically significant correlation between antitumor activity and both E1/2 and log P. The most potent compounds were those that were more easily reduced and more lipophilic. nih.gov This suggests that the addition of the lipophilic FMOC group to MMC could potentially enhance its antitumor activity by increasing its ability to penetrate cell membranes.

The general form of a QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

For MMC and its analogues, this relationship can be further detailed as:

Compound SubsetCorrelating ParameterObservation
Mitomycin C analoguesQuinone reduction potential (E1/2)Higher activity with easier reduction. nih.gov
Mitomycin A analoguesLipophilicity (log P)Higher activity with increased lipophilicity. nih.gov

These established relationships for MMC analogues provide a rational basis for the design of this compound, where the FMOC moiety is expected to significantly influence the lipophilicity of the prodrug.

Design Principles for Enhanced Tumor Accumulation and Intracellular Release

The primary goal of designing this compound as a prodrug is to improve its therapeutic window by enhancing its accumulation in tumor tissues while minimizing its exposure to healthy tissues. This is achieved through several key design principles:

Passive Targeting via the Enhanced Permeability and Retention (EPR) Effect: The conjugation of MMC to a larger moiety like FMOC can increase its molecular weight, leading to preferential accumulation in tumor tissues through the EPR effect. The leaky vasculature and impaired lymphatic drainage of tumors allow for the passive accumulation of macromolecules.

Controlled Release Mechanisms: The linker connecting the FMOC group to MMC is designed to be stable in the systemic circulation but cleavable under specific conditions prevalent in the tumor microenvironment or inside tumor cells. This can include enzymatic cleavage by overexpressed enzymes in cancer cells or pH-sensitive hydrolysis in the acidic tumor microenvironment.

Modulation of Physicochemical Properties: The FMOC group alters the lipophilicity of MMC, which can influence its interaction with cell membranes and its intracellular uptake. The increased lipophilicity may enhance cellular penetration, leading to higher intracellular concentrations of the prodrug. nih.gov

Sustained Release: The prodrug design can lead to a sustained release of the active MMC within the tumor, prolonging its therapeutic effect and potentially reducing the frequency of administration.

Bioconjugation and Chemical Biology Applications of N Fmoc Mitomycin C

Site-Specific Conjugation of N-FMOC Mitomycin C to Biomolecules

Site-specific conjugation is the controlled, covalent attachment of a molecule to a specific site on a biomolecule, such as a protein or nucleic acid. ucl.ac.uk This approach is critical for creating homogenous bioconjugates with predictable properties and functions. ucl.ac.uk In the context of this compound, site-specific conjugation allows for its precise placement onto targeting moieties or reporter tags, transforming the cytotoxic agent into a research probe. The N-FMOC group itself is not typically the point of conjugation; rather, it serves as a critical protecting group and a functional handle that influences the molecule's properties, while conjugation is engineered at other positions of the mitomycin core or through linkers attached to it.

A chemical probe is a small molecule used to study and manipulate biological systems, often by binding to a specific protein target. stanford.edu The development of this compound as a chemical probe is rooted in the unique properties conferred by the FMOC group. Mitomycin C is a potent DNA cross-linking agent whose activity is initiated by enzymatic reduction of its quinone moiety. nih.govaxispharm.com By attaching the bulky, hydrophobic FMOC group, the molecule's solubility and interaction with carrier systems can be precisely controlled.

The addition of the FMOC group to the amino terminus of Mitomycin C introduces a hydrophobic aromatic system. vulcanchem.com This modification is instrumental in its application within self-assembling drug delivery systems, where the FMOC moiety drives the formation of nanoparticles through π–π stacking and hydrogen bonding interactions. vulcanchem.comnih.gov This property allows for the encapsulation and targeted delivery of the mitomycin core, effectively making the entire nanoparticle assembly a probe for studying drug delivery and release mechanisms in specific cellular environments, such as bladder cancer models. nih.gov Furthermore, the FMOC group serves as a well-established protecting group in peptide synthesis, meaning that the this compound scaffold can be readily integrated into more complex, synthetically designed probes that might include targeting peptides or affinity tags. acs.orgsigmaaldrich.com

To function as a versatile probe, this compound must be attachable to other molecules of interest using reliable chemical reactions. Bioconjugation techniques provide a toolbox of such reactions that are biocompatible and highly specific. spirochem.com While the FMOC group itself is primarily for protection and influencing physical properties, the core Mitomycin C structure can be derivatized to participate in these reactions.

Click Chemistry: A prominent methodology in bioconjugation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" reaction known for its high efficiency, specificity, and biocompatibility. sigmaaldrich.comnih.gov To utilize this, the this compound scaffold would be further modified to incorporate either an azide (B81097) or an alkyne functional group. This would enable it to be "clicked" onto a biomolecule (e.g., a protein or a sugar) that has been engineered to bear the complementary functional group. nih.gov This approach is powerful for creating complex conjugates, such as attaching Mitomycin C to antibodies for targeted delivery. google.com

Other Methodologies: Beyond click chemistry, other established bioconjugation methods are applicable. Disulfide linkers can be used to attach this compound to proteins via cysteine residues. acs.orgacs.org This method is particularly relevant as the disulfide bond can be cleaved within the reducing environment of the cell, releasing the active drug. acs.org Additionally, standard peptide coupling chemistries, such as those using carbodiimides, can form stable amide bonds, linking the mitomycin derivative to proteins or other carriers. vulcanchem.com

MethodologyReactive Groups InvolvedTarget Biomolecule/ResidueKey Features
Amide Bond Formation Carboxylic Acid + Amine (often using carbodiimide (B86325) activators like DIC)Lysine residues, N-terminus of proteinsForms a stable, permanent amide bond. The synthesis of this compound itself uses this principle. vulcanchem.com
Disulfide Linkage Thiol + Thiol (or activated thiol)Cysteine residues in proteinsCreates a redox-sensitive linkage that can be cleaved inside the cell, enabling drug release. acs.orgacs.org
Click Chemistry (CuAAC) Azide + Terminal Alkyne (with Copper(I) catalyst)Genetically or chemically modified proteins/biomoleculesHighly efficient and bio-orthogonal, allowing for specific ligation in complex biological mixtures. sigmaaldrich.comnih.gov
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide + Strained Alkyne (e.g., cyclooctyne)Genetically or chemically modified proteins/biomoleculesA copper-free click reaction, avoiding potential catalyst cytotoxicity. spirochem.com

Application of this compound in Proteomics and Target Identification

Proteomics aims to study the entire set of proteins in a biological system. stanford.edu Chemical proteomics employs small-molecule probes to investigate protein function, interactions, and localization on a large scale. stanford.edunih.gov this compound, as a derivative of a bioactive compound, is an ideal candidate for developing probes to identify the proteins that interact with and are responsible for its cytotoxic effects.

Affinity labeling is a technique used to identify the binding partners of a small molecule. d-nb.info A probe is designed with a reactive group that, upon binding to its target protein, forms a permanent covalent bond. stanford.edud-nb.info This allows for the isolation and subsequent identification of the target protein, typically via mass spectrometry. allumiqs.com

An this compound-based affinity probe would be synthesized to include two key features: a photoreactive group (for photo-affinity labeling) and a reporter tag (like biotin (B1667282) for purification). For example, a derivative could be created with a diazirine or benzophenone (B1666685) group, which upon UV irradiation generates a highly reactive carbene or radical that covalently cross-links to nearby amino acid residues of an interacting protein. d-nb.info The FMOC group would facilitate solubility and handling, while the mitomycin core would guide the probe to its biological targets, such as DNA or the enzymes that activate it. nih.gov By capturing and identifying these cross-linked proteins, researchers can map the direct molecular interactions of the drug within the cell.

The ultimate goal of affinity labeling is to identify novel molecular targets, which is crucial for understanding a drug's mechanism of action and potential side effects. nih.govresearchgate.net Mitomycin C is known to be bioactivated by cellular reductases. Research has shown that cancer cells with high levels of the transcription factor NRF2, which upregulates a suite of antioxidant and metabolic enzymes, are significantly more sensitive to Mitomycin C. nih.gov This suggests that one or more NRF2-regulated enzymes are responsible for the bioactivation of Mitomycin C. nih.gov

An this compound-based chemical probe could be used to definitively identify these enzymes. A quantitative proteomics workflow, such as activity-based protein profiling (ABPP), could be employed. nih.gov In such an experiment, cell lysates would be treated with the this compound probe. The probe would covalently label its protein targets, which would then be enriched (e.g., using streptavidin beads if the probe is biotinylated) and identified by mass spectrometry. allumiqs.com By comparing the proteins labeled in cells with high versus low NRF2 activity, the specific activating enzymes could be pinpointed, providing novel targets for cancer therapy.

Research AreaKey Finding/PrincipleImplication for Target Identification with this compound
Drug Bioactivation Mitomycin C requires enzymatic reduction to become an active DNA alkylating agent. Cells with high NRF2 activity show enhanced bioactivation. nih.govAn this compound probe can be used to "fish" for and identify the specific NRF2-regulated reductases responsible for its activation.
Protein Interaction Studies Photo-affinity labeling (PAL) uses a light-activated probe to covalently bind to interacting proteins. d-nb.infoA PAL version of this compound could map the complete interactome of the drug, including metabolic enzymes, DNA repair proteins, and transporters.
Drug Delivery and Uptake The FMOC group promotes self-assembly into nanoparticles for cellular delivery. nih.govFluorescently tagged this compound nanoparticles can be used to identify proteins involved in the uptake and trafficking of the nanocarrier itself.

This compound as a Tool in Chemical Biology Research

This compound serves as a powerful and multifaceted tool in chemical biology, extending far beyond the direct therapeutic application of its parent compound. Its utility stems from the rational combination of a biologically active core with a functionally versatile chemical handle.

As a research tool, it enables detailed investigation into the mechanisms of drug action and resistance. By modifying the this compound scaffold to create affinity probes, researchers can dissect the complex enzymatic pathways responsible for its bioactivation. nih.gov This is critical for understanding why some tumors are more sensitive to the drug than others and for developing strategies to overcome resistance.

Furthermore, the unique self-assembling properties endowed by the FMOC group make it a valuable instrument for research in drug delivery and nanotechnology. nih.gov Scientists can use this compound to construct well-defined nanoparticles and study how factors like size, charge, and targeting ligands affect cellular uptake, drug release, and efficacy. vulcanchem.comnih.gov This provides a platform for developing and testing next-generation drug delivery systems. The synthesis of this compound illustrates how a known natural product can be repurposed through chemical modification into a sophisticated probe for exploring fundamental biological questions. stanford.edu

Study of DNA Repair Mechanisms in Response to Alkylation

The cytotoxicity of Mitomycin C stems from its ability to covalently bind to and crosslink DNA strands after reductive activation within a cell. namikkemalmedj.com This process transforms the relatively inert parent drug into a highly reactive bifunctional electrophile. latrobe.edu.au The activated mitosene core then alkylates DNA, with a known preference for guanine (B1146940) nucleosides within 5'-CpG-3' sequences. wikipedia.org This reaction can result in a monofunctional adduct or, more critically, a bifunctional lesion that forms an interstrand crosslink (ICL), physically preventing the separation of the DNA double helix required for replication and transcription. oncotarget.com

The formation of these bulky, helix-distorting adducts triggers a sophisticated and coordinated cellular response known as the DNA Damage Response (DDR). mdpi.com The use of agents like this compound allows researchers to induce these specific lesions and dissect the complex pathways that cells employ to resolve them. Several major DNA repair pathways have been identified as crucial for processing MMC-induced damage. oncotarget.com

Key repair pathways activated by MMC-induced alkylation include:

Fanconi Anemia (FA) Pathway: This pathway is considered the master regulator for the repair of ICLs. It involves a core complex of proteins that recognizes the stalled replication fork at the site of the crosslink and initiates a cascade that leads to the unhooking of the ICL.

Homologous Recombination (HR): Following the actions of the FA pathway, HR is essential for accurately repairing the resulting double-strand break and restoring the original DNA sequence, using the sister chromatid as a template. oncotarget.com

Nucleotide Excision Repair (NER): This pathway is also involved in recognizing and excising the crosslink adduct from the DNA strand.

Translesion Synthesis (TLS): TLS polymerases are specialized enzymes that can replicate past the DNA lesion, albeit in a potentially error-prone manner, to prevent prolonged replication fork stalling. oncotarget.com

Studies comparing cell lines with differing DNA repair capacities have been instrumental in elucidating these mechanisms. For instance, cells deficient in the O6-alkylguanine DNA alkyltransferase (AGT) enzyme, which normally repairs certain types of alkylation damage, show increased sensitivity and different damage profiles when treated with alkylating agents. nih.gov By inducing ICLs with a tool like this compound and observing the differential survival and cellular responses in wild-type versus repair-deficient cell lines (e.g., those with mutations in FA or HR pathway genes), researchers can map the specific roles and hierarchies of these repair networks.

Table 1: DNA Repair Pathways Implicated in Response to Mitomycin C-Induced Damage

Repair Pathway Primary Function Key Proteins Involved Relevance to MMC Damage
Fanconi Anemia (FA) Recognition and unhooking of Interstrand Crosslinks (ICLs) FANCA, FANCC, FANCD2, FANCJ Essential for initiating the repair of the highly toxic ICLs formed by MMC. oncotarget.com
Homologous Recombination (HR) High-fidelity repair of DNA double-strand breaks BRCA1, BRCA2, RAD51 Repairs the breaks that arise as intermediates during the removal of ICLs. oncotarget.com
Nucleotide Excision Repair (NER) Recognition and excision of bulky, helix-distorting adducts XPA, XPF-ERCC1 Contributes to the removal of the MMC-DNA adduct from the strand.

| Translesion Synthesis (TLS) | Bypassing DNA lesions during replication | REV1, Pol η | Allows replication to continue past an MMC adduct, avoiding replication fork collapse, but may introduce mutations. oncotarget.com |

Exploration of Cellular Responses to Targeted DNA Damage

The introduction of targeted DNA damage by this compound triggers a variety of cellular fates beyond immediate repair, depending on the extent of the damage and the cellular context. These responses are critical for preventing the propagation of damaged genetic material, which could lead to cancer or cell death.

A primary response to DNA damage is the activation of cell cycle checkpoints. mdpi.com Upon treatment with MMC, cells often arrest in the S or G2/M phases of the cell cycle. oncotarget.comnih.gov This pause provides a window for the cell to attempt DNA repair before proceeding with replication or mitosis. Studies on lung cancer cells showed that after a one-hour treatment with MMC, cells accumulated in the G2/M phase, a response mediated by checkpoint kinases like Chk2. oncotarget.com

If the DNA damage is extensive and cannot be repaired, the cell typically initiates apoptosis, or programmed cell death. This is a crucial tumor-suppressor mechanism that eliminates genetically compromised cells. In aggressive lung cancer cell lines, treatment with MMC led to a significant increase in the sub-G1 cell population (a marker for apoptosis) and the cleavage of caspase-3, a key executioner enzyme in the apoptotic cascade. oncotarget.com

Interestingly, research has revealed that the cellular response to MMC is highly dependent on the level of DNA damage. A study on human non-small cell lung carcinoma (A549) cells demonstrated that while higher concentrations of MMC induced S-phase arrest and subsequent apoptosis, prolonged exposure to low concentrations led to a different outcome: irreversible cellular senescence. nih.gov Senescent cells cease to divide but remain metabolically active, and this state is characterized by the expression of markers like γH2AX and p21WAF1. nih.gov This finding suggests that persistent, low-level DNA damage can drive cells into a state of permanent growth arrest.

Table 2: Concentration-Dependent Cellular Responses in A549 Cells to Mitomycin C

MMC Concentration (µg/ml) Exposure Time Primary Cellular Outcome
0.1 - 0.5 24 - 72 hours Arrest in S phase of the cell cycle. nih.gov
2.0 72 hours Induction of apoptosis, characterized by activated caspase-3. nih.gov

Beyond cell cycle and survival, DNA damage from MMC can elicit other specific cellular responses. Studies have shown that MMC treatment can damage mitochondrial DNA, impacting mitochondrial integrity and leading to a significant decrease in cellular ATP levels. nih.gov Furthermore, MMC-induced DNA damage can activate the expression of specific genes and non-coding RNAs. For example, the long non-coding RNA NORAD (Non-coding RNA Activated by DNA Damage) was significantly upregulated in breast cancer cells following MMC treatment, indicating its involvement in the broader DNA damage response network. namikkemalmedj.comnamikkemalmedj.com

Advanced Analytical and Spectroscopic Characterization Methodologies in N Fmoc Mitomycin C Research

Chromatographic Techniques for Analysis and Purification of N-FMOC Mitomycin C

Chromatographic methods are indispensable for both the purification of synthesized this compound and the analytical assessment of its purity. These techniques separate the compound from unreacted starting materials, byproducts, and degradants.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for determining the purity of this compound. Reversed-phase HPLC, utilizing a C18 column, is a common method for this purpose. The crude product of the this compound synthesis is purified using a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid. vulcanchem.com For purity assessments, a mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as 0.077% ammonium (B1175870) acetate (B1210297) and methanol (B129727) (70:30 v/v). vulcanchem.com Under specific conditions, this compound has a reported retention time of 21 minutes. vulcanchem.com The quality of the separation is also evaluated by parameters like the tailing factor, which should ideally be less than or equal to 1.3 to ensure symmetrical peaks. vulcanchem.com HPLC can also quantify impurities, such as cinnamamide, using a correction factor. vulcanchem.com The purity of the parent compound, Mitomycin C, has been reported to be as high as 94.6% when analyzed by HPLC. researchgate.net

Table 1: HPLC Parameters for this compound Purity Assessment

Parameter Value/Description
Column C18 reversed-phase
Mobile Phase (Purification) Gradient of acetonitrile in water (0.1% trifluoroacetic acid) vulcanchem.com
Mobile Phase (Purity) 0.077% ammonium acetate-methanol (70:30) vulcanchem.com
Retention Time 21 minutes vulcanchem.com
Tailing Factor ≤1.3 vulcanchem.com

| Detector | UV, typically at 365 nm nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful techniques that couple the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. This combination allows for the definitive structural confirmation and sensitive quantification of this compound. Following chromatographic separation, the compound is ionized, and its mass-to-charge ratio (m/z) is determined. For this compound, the protonated molecule [M+H]⁺ is observed at an m/z of 557.2, which confirms its molecular formula of C₃₀H₂₈N₄O₇. vulcanchem.com

LC-MS/MS is particularly useful for quantifying low concentrations of the compound in complex matrices, such as plasma. researchgate.netnih.gov The method often employs a reversed-phase C18 column and a mobile phase consisting of acetonitrile and water with an additive like formic acid. researchgate.netrsc.org Quantification is achieved using multiple reaction monitoring (MRM) in positive-ion mode, which provides high selectivity and sensitivity. researchgate.net For instance, a method for Mitomycin C in rat plasma used precursor-product ion pairs of 335.3 → 242.3 for the analyte. researchgate.net The use of an internal standard is crucial for accurate quantification. nih.gov

Table 2: LC-MS Parameters for this compound Analysis

Parameter Value/Description
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode nih.gov
Mass Analyzer Triple Quadrupole nih.govrsc.org
Observed m/z for [M+H]⁺ 557.2 vulcanchem.com
Quantification Mode Multiple Reaction Monitoring (MRM) researchgate.net

| Mobile Phase | Acetonitrile and water with 0.1% formic acid researchgate.netrsc.org |

Spectroscopic Characterization of this compound and Its Bioconjugates

Spectroscopic techniques provide detailed information about the molecular structure of this compound and how it interacts with other molecules, such as in bioconjugates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the complete structural elucidation of organic molecules like this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) are employed to assign all proton and carbon signals and to establish the connectivity within the molecule. core.ac.ukresearchgate.net

In the ¹H NMR spectrum of this compound (recorded in CDCl₃), characteristic peaks are observed for the aromatic protons of the Fmoc group between δ 7.75–7.25 ppm, a singlet for the quinone proton at δ 5.85 ppm, and a triplet for the aziridine (B145994) protons at δ 3.45 ppm. vulcanchem.com These chemical shifts provide direct evidence for the successful conjugation of the Fmoc group to the Mitomycin C core. For more complex structural assignments, especially in bioconjugates, advanced techniques like Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for establishing long-range correlations between protons and carbons. core.ac.uk

Table 3: Key ¹H NMR Signals for this compound

Chemical Shift (δ) Multiplicity Assignment
7.75–7.25 ppm multiplet Fmoc aromatic protons vulcanchem.com
5.85 ppm singlet Quinone proton vulcanchem.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective method for quantifying this compound and assessing its stability over time. researchgate.net The chromophores within the molecule, particularly the quinone and the Fmoc group, absorb light in the UV-Vis region. Mitomycin C itself has characteristic maximum absorption wavelengths (λmax) at approximately 217 nm and 365 nm. rsc.org The latter is often used for quantification to minimize interference from other components. rsc.org

UV-Vis spectroscopy can be used to monitor the concentration of the compound in solution, making it suitable for stability studies under various conditions such as different pH values and temperatures. researchgate.netijpsonline.com For instance, studies have used UV-Vis spectroscopy to monitor Mitomycin C concentrations in real-time within tumor tissues. researchgate.netnih.govnih.gov Difference spectrophotometry, which measures the absorbance difference between the compound in acidic and alkaline solutions, can also be a sensitive and reproducible method for its estimation. ijpsonline.com

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the functional groups within this compound and studying its interactions with other molecules, particularly in the context of bioconjugates and drug delivery systems. researchgate.netconicet.gov.ar The FTIR spectrum provides information about the vibrational modes of chemical bonds. By comparing the spectrum of the conjugate with those of its individual components, it is possible to identify changes in peak positions and intensities that indicate intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net

For example, in studies of Mitomycin C-loaded nanoparticles, FTIR has been used to analyze the interaction between the drug and the polymer matrix. researchgate.netresearchgate.netnih.gov Shifts in the amide peaks of the polymer after drug loading can indicate the formation of hydrogen bonds between the drug and the carrier. nih.gov This technique is instrumental in understanding the encapsulation mechanism and the stability of the drug within the delivery system. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
N-(9-fluorenylmethyloxycarbonyl) mitomycin C (this compound)
Mitomycin C
Acetonitrile
Trifluoroacetic acid
Ammonium acetate
Methanol
Cinnamamide
Formic acid

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) serves as a fundamental analytical technique for the definitive characterization of this compound. It provides precise measurements of the compound's molecular weight and enables a detailed examination of its fragmentation patterns, which are essential for structural confirmation and purity assessment.

High-resolution mass spectrometry (HRMS) is particularly valuable in the analysis of this compound. Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are employed to ascertain the molecular weight. For instance, in one analysis, MALDI-TOF MS analysis of a related N-FMOC modified compound yielded a peak value concentrated around 2634.7 Da, demonstrating high purity and the absence of macromolecular impurities. In the context of this compound, the protonated molecule [M+H]⁺ has been observed at a mass-to-charge ratio (m/z) of 557.2, which confirms its molecular formula.

Tandem mass spectrometry (MS/MS) is utilized for fragmentation analysis, which provides deeper structural insights. The fragmentation process intentionally breaks down the parent ion into smaller, characteristic product ions. A key diagnostic fragmentation for N-FMOC derivatives involves the fluorenylmethoxycarbonyl (FMOC) group. This can result in fragment ions corresponding to the loss of the FMOC protecting group or characteristic ions of the FMOC moiety itself. For example, in the analysis of FMOC-derivatized catecholamines, specific fragment ions were used for selected ion recording to enhance detection sensitivity.

Table 1: Illustrative Mass Spectrometric Data for this compound and Related Compounds This table provides representative data based on typical mass spectrometric analysis of FMOC-derivatized compounds.

Parameter Description Example Value/Observation
Molecular Formula The elemental composition of this compound.C₃₀H₂₈N₄O₇
Ionization Technique Method used to generate ions for MS analysis.MALDI-TOF, Electrospray Ionization (ESI)
Observed [M+H]⁺ The mass-to-charge ratio of the protonated this compound molecule.m/z 557.2
Key Fragment Ion A characteristic fragment resulting from the loss of the FMOC group.Varies depending on the specific molecule and fragmentation conditions.

Mass Spectrometry-Based Methods for this compound Metabolite Identification

Mass spectrometry-based methodologies are critical for the identification and characterization of metabolites of this compound, providing essential insights into its biotransformation and mechanism of action as a prodrug. The metabolic activation of mitomycin compounds is a complex process, and MS techniques offer the necessary sensitivity and specificity to detect and structurally elucidate the resulting metabolic products.

The general workflow for metabolite identification involves incubating this compound in a relevant biological system, such as liver homogenates or cell cultures. Following incubation, the samples are analyzed, often using liquid chromatography coupled with mass spectrometry (LC-MS). This combination allows for the separation of metabolites from the parent drug and the complex biological matrix before their detection and characterization by the mass spectrometer. Various mass spectrometric techniques have been evaluated for their utility in metabolic studies of Mitomycin C, including electron impact, chemical ionization, and field desorption. nih.gov For complex biological samples, enhancing the selectivity through the use of tandem mass spectrometry (MS/MS) is often necessary to overcome the high biological background. nih.gov

Tandem Mass Spectrometry (MS/MS) for Prodrug Activation Pathways

Tandem mass spectrometry (MS/MS) is an indispensable tool for elucidating the intricate activation pathways of the this compound prodrug. nationalmaglab.org The core principle of MS/MS involves the selection of a specific precursor ion (e.g., the protonated molecule of a potential metabolite), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. nationalmaglab.org This process provides detailed structural information that is crucial for identifying metabolic intermediates and understanding the sequence of events in the prodrug activation cascade.

The activation of Mitomycin C and its prodrugs is initiated by the reduction of the quinone ring, a step that is often enzyme-catalyzed. This reduction triggers a cascade of electronic rearrangements, ultimately leading to the formation of a highly reactive DNA alkylating agent. For this compound, a critical part of this activation involves the cleavage of the N-FMOC protecting group.

Through MS/MS analysis, researchers can track the disappearance of the parent this compound and the emergence of key metabolites. For example, a study on Mitomycin C in rat plasma utilized multiple reaction monitoring (MRM) in positive-ion mode with a precursor-product ion pair of 335.3 → 242.3 to quantify the compound. researchgate.netnih.gov This specific transition indicates the loss of a portion of the molecule, and similar specific transitions can be established for this compound and its metabolites to trace the activation pathway. The fragmentation patterns of suspected metabolites can be compared to those of known standards or predicted based on chemical principles to confirm their structures.

Table 2: Hypothetical Intermediates in this compound Activation and Their MS/MS Signatures This table presents a conceptual overview of intermediates that could be identified by MS/MS during the activation of this compound.

Potential Intermediate Proposed Structural Change Expected MS/MS Observation
Reduced this compound Addition of two hydrogens to the quinone moiety.A precursor ion with an m/z two units higher than the parent compound.
De-carbamoylated Intermediate Loss of the carbamate (B1207046) group following reduction.Detection of a precursor ion corresponding to the mass of the intermediate.
Released Mitomycin C The active drug following cleavage of the N-FMOC group.Detection of a precursor ion at m/z 335.3 and a product ion at m/z 242.3. researchgate.netnih.gov

Identification of DNA Adducts and Biological Metabolites

A crucial aspect of understanding the cytotoxic effects of this compound is the identification of the DNA adducts it forms upon activation. nih.gov Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a powerful and sensitive technique for detecting and structurally characterizing these adducts. nih.gov

The methodology for DNA adduct analysis typically involves treating DNA with this compound in the presence of an activating system. The DNA is then enzymatically hydrolyzed to its constituent nucleosides. This mixture is subsequently analyzed by LC-MS/MS. The modified nucleosides (DNA adducts) will have distinct masses and chromatographic retention times compared to the unmodified nucleosides, allowing for their detection.

Research on Mitomycin C has shown that it forms several major deoxyguanosine adducts. nih.govnih.gov An LC-MS/MS-based assay has been developed to identify and quantify six major Mitomycin C-DNA adducts, with a lower limit of detection around 0.25 pmol. nih.govnih.gov This method utilizes multiple reaction monitoring to track specific parent-to-fragment ion transitions for each adduct, providing high specificity and sensitivity. nih.gov This approach can be adapted to study the unique adduct profile of this compound. For instance, studies have identified both monofunctional adducts and DNA interstrand cross-links formed by Mitomycin C. nih.gov

In addition to DNA adducts, MS-based methods can identify other biological metabolites. The metabolism of the fluorenyl group, for example, is generally thought to proceed through oxidation by P450 enzymes to form glucuronide or sulfate (B86663) conjugates, which can then be excreted. nih.gov

Table 3: Examples of Mitomycin C-DNA Adducts and Metabolites Amenable to Mass Spectrometric Identification This table lists known adducts and metabolites of Mitomycin C that can be identified using MS techniques, providing a basis for the analysis of this compound.

Adduct/Metabolite Description Analytical Approach Significance
Mitomycin-dG Monoadduct Covalent attachment of activated Mitomycin C to a deoxyguanosine residue in DNA. nih.govnih.govLC-MS/MS of enzymatically digested DNA.Represents the initial DNA damage event.
Mitomycin Interstrand Cross-link Activated Mitomycin C linking two guanine (B1146940) bases on opposite DNA strands. nih.govLC-MS/MS analysis after DNA digestion.A highly cytotoxic lesion that inhibits DNA replication and transcription.
2,7-Diaminomitosene (2,7-DAM) Adducts Adducts derived from a reductive metabolite of Mitomycin C. nih.govnih.govLC-MS/MS with specific monitoring for these adducts.Indicates the formation of a non-toxic metabolite in cellular environments.
Phase II Metabolites Conjugates of the drug or its fragments with molecules like glucuronic acid or sulfate. nih.govLC-MS analysis of biological fluids or cell extracts.Provides insight into the detoxification and clearance pathways of the compound.

Mechanisms of Resistance to N Fmoc Mitomycin C and Strategies for Overcoming Resistance

Cellular Mechanisms of Resistance to Mitomycin C and its Prodrugs

The emergence of resistance to Mitomycin C and its derivatives is a complex process involving various cellular adaptations. These mechanisms collectively reduce the drug's effectiveness by either preventing it from reaching its target, repairing the damage it causes, or altering the cellular machinery it relies on for activation.

Role of DNA Repair Pathways in Mitigating Damage

A primary mechanism of action for Mitomycin C is the induction of interstrand crosslinks (ICLs) in DNA, which obstructs DNA replication and transcription, ultimately leading to cell death. nih.govoncotarget.com Consequently, the upregulation and enhanced efficiency of DNA repair pathways are major contributors to MMC resistance. nih.gov Several key DNA repair pathways are implicated in mitigating the cytotoxic effects of MMC.

The Fanconi anemia (FA) pathway is critical for the repair of ICLs. While MMC treatment can induce proteins involved in the FA pathway, some resistant cancer cells show a diminished induction of these proteins, suggesting that in certain contexts, other resistance mechanisms may be more dominant. nih.gov Homologous recombination (HR) is another crucial pathway for repairing DNA double-strand breaks that can arise from ICLs. nih.govoup.comcapes.gov.br The protein Rad51 is a central component of HR, and its interaction with BRCA1 and BRCA2 is vital for the repair process. capes.gov.br Cells deficient in BRCA1 have demonstrated significant sensitivity to MMC, which was restored upon correction of the mutation, highlighting the importance of the BRCA1-mediated HR pathway in MMC resistance. capes.gov.br

Nucleotide excision repair (NER) also plays a role in the removal of MMC-induced DNA damage. nih.govoup.com Proteins such as XPA, XPC, XPE, XPF, and XPG are involved in recognizing and excising the damaged DNA segments. oup.comresearchgate.net Studies have shown that cells with defects in certain NER proteins, like XPA, exhibit a reduced capacity to repair MMC-induced lesions. researchgate.net Furthermore, the ERCC1-XPF endonuclease complex, which is essential for NER, is also involved in ICL repair. researchgate.net

Translesion synthesis (TLS) is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, including those induced by MMC. nih.gov This pathway, however, comes at the cost of introducing potential mutations. The coordinated action of these multiple repair pathways is often necessary to effectively remove or bypass the complex DNA damage caused by MMC. oup.comresearchgate.net The efficiency of these repair processes can be a determining factor in a cell's sensitivity or resistance to the drug. oup.com

Alterations in Drug Uptake and Efflux Transporters

The intracellular concentration of Mitomycin C is a critical determinant of its cytotoxicity. Alterations in the expression and function of drug transporters can significantly impact drug accumulation, leading to resistance.

Drug Efflux: A prominent mechanism of multidrug resistance (MDR) is the increased expression of ATP-binding cassette (ABC) transporters, which actively pump chemotherapeutic agents out of cancer cells. tubitak.gov.trconicet.gov.ar P-glycoprotein (P-gp), a member of the ABC transporter family, is known to be involved in the efflux of various drugs. scirp.org Overexpression of P-gp can lead to reduced intracellular accumulation of drugs and subsequent resistance. scirp.org Strategies to overcome P-gp-mediated resistance include the development of P-gp inhibitors or modifying existing drugs to be less susceptible to efflux. scirp.orggoogle.com

Drug Uptake: While increased efflux is a major factor, reduced drug uptake can also contribute to resistance. tubitak.gov.trmdpi.com The mechanisms governing the uptake of Mitomycin C are less characterized than efflux, but changes in membrane permeability or the function of influx transporters could potentially limit the amount of drug entering the cell. mdpi.com

Modifications in Reductase Expression and Activity

Mitomycin C is a prodrug that requires enzymatic reduction to become an active alkylating agent. aacrjournals.orgyale.edu Therefore, modifications in the expression and activity of cellular reductases play a crucial role in MMC resistance.

Key enzymes involved in the activation of MMC include DT-diaphorase (DTD; NAD(P)H:quinone oxidoreductase) and NADPH:cytochrome c (P-450) reductase. aacrjournals.orgacs.org A deficiency in these activating enzymes can lead to resistance, particularly under aerobic conditions. aacrjournals.orgnih.gov Studies have shown that resistant cells can have lower levels of DT-diaphorase activity, and overexpression of this enzyme can restore sensitivity to MMC. aacrjournals.orgnih.gov

Conversely, some enzymes can contribute to resistance by inactivating the drug. The protein MCRA, found in the MMC-producing organism Streptomyces lavendulae, confers resistance by oxidizing the activated hydroquinone (B1673460) form of MMC back to its inactive parent molecule. nih.govresearchgate.net Mammalian cells expressing MCRA exhibit significant resistance to MMC under aerobic conditions. nih.gov This suggests that a similar, MCRA-like mechanism involving redox cycling could be a factor in intrinsic or acquired resistance in mammalian cells. aacrjournals.orgresearchgate.net

Other reductases, such as those from the aldo-keto reductase (AKR) family, have also been implicated in chemoresistance. frontiersin.org For instance, high expression of AKR1B10 has been observed in mitomycin C-resistant colon cancer cells. frontiersin.org Thioredoxin reductase 1 (Trr1), an antioxidant enzyme, is another potential contributor to resistance. spandidos-publications.com Overexpression of Trr1 is found in various cancers, and its knockdown has been shown to increase susceptibility to MMC, suggesting its role in protecting cancer cells from the drug's oxidative effects. spandidos-publications.com

Molecular Strategies to Circumvent Resistance to N-FMOC Mitomycin C

Overcoming the multifaceted mechanisms of resistance to this compound requires innovative molecular strategies. These approaches aim to either restore the sensitivity of resistant cells to the drug or to develop new agents that can bypass the resistance pathways altogether.

Combination Therapies Targeting Resistance Pathways

A promising strategy to combat resistance is the use of combination therapies that target the very pathways responsible for drug insensitivity. nih.gov This can involve pairing this compound with agents that inhibit DNA repair, block drug efflux pumps, or modulate the activity of activating or deactivating enzymes.

For instance, combining MMC with inhibitors of key signaling pathways involved in cell survival and resistance, such as the PI3K/AKT/mTOR pathway, has shown potential. frontiersin.org The activation of Akt has been linked to MMC resistance, and inhibiting this pathway could resensitize cancer cells to the drug. nih.govoncotarget.com Similarly, targeting the Ras signaling pathway, which can be activated in response to MMC-induced DNA damage, has been shown to enhance apoptosis in bladder cancer cells when combined with MMC. oaepublish.com

Another approach is to combine MMC with compounds that interfere with DNA repair mechanisms. Given the importance of pathways like the Fanconi anemia and homologous recombination in repairing MMC-induced damage, inhibitors of these pathways could synergize with MMC. Furthermore, targeting antioxidant enzymes like thioredoxin reductase 1 with RNA interference has been shown to enhance the efficacy of MMC in colon cancer cells. spandidos-publications.com The combination of curcumin (B1669340) with mitomycin C has also been shown to inhibit the growth of breast cancer stem cells by targeting the Wnt/β-catenin pathway. griffith.edu.au

The following table provides examples of combination therapies targeting resistance pathways:

Combination Agent Target Pathway/Mechanism Rationale
p-Akt Inhibitor PI3K/Akt Signaling Overcomes survival signaling-mediated resistance. nih.govoncotarget.com
ras siRNA Ras Signaling Sensitizes cells to MMC-induced apoptosis by inhibiting a key survival pathway. oaepublish.com
Thioredoxin Reductase 1 shRNA Antioxidant Defense Enhances MMC-mediated killing by increasing oxidative stress and DNA damage. spandidos-publications.com
Curcumin Wnt/β-catenin Signaling Inhibits the growth of resistant breast cancer stem cells. griffith.edu.au
FGFR Inhibitors FGFR Signaling Can decrease PD-L1 levels and increase the cytotoxic effect of chemotherapy. frontiersin.org

Development of Resistance-Evading this compound Analogs

The development of new Mitomycin C analogs that can circumvent resistance mechanisms is another critical area of research. nih.gov This involves designing molecules that are less susceptible to efflux by ABC transporters, are more efficiently activated in resistant cells, or have a modified structure that is not recognized by the resistance-conferring machinery.

One such example is the analog BMY25282, which has a substitution at the 7-position of the MMC molecule. nih.gov This analog was found to be effective against MMC-resistant human colonic carcinoma cells. The resistance in these cells was linked to a deficient activation of MMC, a deficiency that BMY25282 was able to overcome due to its enhanced activation. nih.gov

Another innovative approach involves conjugating the drug to a transporter moiety, such as an octaarginine, to alter its physical properties and mode of cell entry, thereby bypassing P-gp-mediated efflux. google.com Furthermore, the development of novel nanocarrier systems for MMC, such as those utilizing Fmoc-functionalized polymers, aims to improve drug delivery and overcome resistance. rsc.orgresearchgate.netnih.gov These nanomicelles can encapsulate water-soluble drugs like MMC and may offer sustained release and better tumor targeting. rsc.orgnih.gov

The design of resistance-evading analogs is a continuous effort, with the goal of creating more potent and selective anticancer agents that remain effective in the face of evolving tumor cell resistance.

Pharmacogenomic and Proteomic Approaches to Predict Resistance

Pharmacogenomic and proteomic analyses provide powerful tools to identify patients who are likely to be resistant to this compound therapy. By examining a patient's genetic makeup (pharmacogenomics) or the protein profile of their tumor (proteomics), clinicians can anticipate treatment response and tailor therapeutic strategies accordingly. oaepublish.com These approaches aim to move beyond a one-size-fits-all model to a more personalized and effective cancer treatment paradigm.

Pharmacogenomic Approaches

Pharmacogenomics investigates how variations in an individual's genes affect their response to drugs. For this compound, the focus is often on genes encoding enzymes responsible for the metabolic activation of Mitomycin C, which is a prerequisite for its cytotoxic activity.

Mitomycin C is a prodrug that requires bioreductive activation to become a DNA cross-linking agent. Key enzymes in this activation pathway include NAD(P)H:quinone oxidoreductase 1 (NQO1) and Cytochrome P450 Reductase (POR). nih.gov Genetic polymorphisms—naturally occurring variations in a gene's DNA sequence—can lead to reduced or absent enzyme function, thereby preventing the activation of MMC and conferring resistance.

A significant finding in this area involves the NQO1 gene. A study on patients with colorectal peritoneal metastases treated with cytoreductive surgery and hyperthermic intraperitoneal chemotherapy (CRS-HIPEC) using Mitomycin C found that a specific polymorphism, NQO13, was associated with poorer treatment outcomes. nih.gov Patients carrying the NQO13 allele experienced significantly higher rates of peritoneal recurrence and a shorter disease-free survival compared to patients with the wild-type gene. nih.gov This suggests that the NQO1*3 polymorphism leads to decreased activation of Mitomycin C, reducing its therapeutic effect. nih.gov

GenePolymorphismAssociated FindingImpact on this compound TherapySource
NQO13 alleleAssociated with higher peritoneal recurrence rates and shorter disease-free survival in colorectal cancer patients. nih.govPredicts reduced efficacy and potential resistance due to impaired drug activation. nih.gov nih.gov
POR28 alleleInvestigated for a role in MMC activation, though a significant association with efficacy was not established in the same study as NQO1*3. nih.govPotentially involved in resistance, but requires further validation. nih.gov nih.gov

Proteomic Approaches

Proteomics involves the large-scale study of proteins, particularly their structures and functions, within a cell or organism. In the context of this compound resistance, proteomic studies analyze the protein expression patterns of tumors to identify biomarkers that correlate with treatment sensitivity or resistance.

Further research has highlighted other protein-based mechanisms:

Ras-ERK Pathway : In bladder cancer cell lines, resistance to MMC has been linked to the Ras oncogene. Treatment with MMC was observed to increase the expression of Ras and ERK proteins, which are key components of a signaling pathway that promotes cell proliferation and survival. oaepublish.com Conversely, inhibiting Ras expression using siRNA was shown to sensitize resistant cells to MMC-induced apoptosis. oaepublish.com

Cell Surface Proteins : An early study identified a cell surface protein of approximately 148,000 Daltons (Mr 148,000) that was present in greater amounts in MMC-resistant human colon carcinoma cells compared to sensitive cells. nih.gov The increased level of this protein correlated positively with the degree of resistance and was associated with a decrease in the formation of MMC-induced DNA cross-links. nih.gov

Enzyme Expression : The expression level of activating enzymes, such as human cytochrome P450 reductase, is another potential proteomic biomarker for predicting response to Mitomycin C. helsinki.fi

Protein BiomarkerExpression Level in Resistant TumorsAssociated Cancer TypeImplication for ResistanceSource
PAXIP1LowColorectal Peritoneal MetastasisPredicts poorer survival and resistance. nih.gov nih.gov
SSBP2LowColorectal Peritoneal MetastasisPredicts poorer survival and resistance. nih.gov nih.gov
RasHighBladder CancerOverexpression linked to resistance; inhibition sensitizes cells to MMC. oaepublish.com oaepublish.com
ERKHighBladder CancerIncreased expression associated with the Ras resistance pathway. oaepublish.com oaepublish.com
Mr 148,000 Cell Surface ProteinHighColon CarcinomaCorrelates with degree of resistance and reduced DNA cross-linking. nih.gov nih.gov
Cytochrome P450 ReductaseLowGeneralPotentially predicts resistance due to role in drug activation. helsinki.fi helsinki.fi

Future Research Directions and Translational Perspectives for N Fmoc Mitomycin C Excluding Clinical Translation

Exploration of N-FMOC Mitomycin C in Emerging Therapeutic Modalities

The unique properties of this compound, particularly its suitability for nanoformulation, position it as a prime candidate for integration into next-generation therapeutic strategies.

Antibody-Drug Conjugates (ADCs): First-generation ADCs have utilized MMC, but often suffered from instability and non-specific drug release. biochempeg.com Future research could focus on developing novel ADCs where this compound is the payload. The FMOC group could be leveraged as a non-covalent anchor within a nanoparticle-based ADC, where the nanoparticle itself is conjugated to a tumor-targeting antibody. This approach could offer a high payload capacity and improved stability compared to traditional covalent linker chemistries. Research has already demonstrated the feasibility of creating ADCs with MMC to target bacterial biofilms, suggesting the versatility of this approach. nih.govbiorxiv.org

Chemo-immunotherapy: The combination of chemotherapy and immunotherapy is a powerful strategy. Mitomycin C has been shown to enhance the anti-tumor effects of immunotherapy when co-administered. frontiersin.org Furthermore, MMC-treated dendritic cells have been explored for creating tolerogenic vaccines in autoimmune disease models, highlighting its immunomodulatory potential. pnas.org this compound-loaded nanoparticles could be engineered to co-deliver immunostimulatory agents or to specifically target immune cells, thereby creating a synergistic chemo-immunotherapeutic effect.

Photodynamic Therapy (PDT): PDT uses a photosensitizer activated by light to generate cytotoxic reactive oxygen species. mdpi.com Studies have shown an additive effect when combining MMC with PDT, potentially allowing for lower, less toxic doses of both the photosensitizer and the drug. nih.gov Future work could involve co-encapsulating a photosensitizer and this compound within the same nanocarrier. Upon localization in the tumor, light activation would trigger PDT, which could enhance the activation and efficacy of the released Mitomycin C.

Integration of this compound with Advanced Diagnostics (Theranostics Concepts)

Theranostics, the integration of therapy and diagnostics into a single platform, aims to enable simultaneous treatment and monitoring. google.comthno.org this compound possesses intrinsic properties that make it an intriguing candidate for theranostic applications.

The 9-fluorenylmethoxycarbonyl (FMOC) group is inherently fluorescent. researchgate.netontosight.ai This fluorescence can be harnessed for optical imaging, allowing researchers to track the biodistribution of this compound-loaded nanoparticles in real-time within preclinical models. By visualizing the accumulation of the nanocarrier at the tumor site, it would be possible to confirm target engagement before or during the therapeutic release of the active MMC. This approach would create a theranostic system without the need to add a separate imaging agent, simplifying the formulation. Research has demonstrated that Fmoc-conjugated molecules can form highly fluorescent aggregates, a property that could be exploited for enhanced imaging sensitivity. scispace.comnih.gov

Theranostic ConceptProposed MechanismPotential Research Focus
Intrinsic Fluorescence Imaging The FMOC group on the prodrug provides a fluorescent signal for optical imaging.Quantify the correlation between fluorescence intensity at the tumor site and therapeutic efficacy.
Real-time Monitoring Track the accumulation and retention of this compound nanocarriers in vivo.Optimize nanocarrier design for improved tumor-specific delivery based on imaging feedback.
Combined Imaging Modalities Incorporate other imaging agents (e.g., for MRI or Photoacoustic Imaging) into the this compound nanoparticle. thno.orgDevelop multimodal imaging-guided therapy strategies for more comprehensive disease monitoring.

Development of Predictive Preclinical Models for this compound Efficacy

To accurately predict the therapeutic potential of this compound formulations, robust and relevant preclinical models are essential. Moving beyond simple 2D cell cultures is critical for evaluating nanoparticle-based therapies.

In Vitro Models: Initial screening should utilize a panel of cancer cell lines relevant to MMC's clinical use. acs.org However, evaluation should rapidly progress to 3D models such as multicellular tumor spheroids or organoids. These models better replicate the tumor microenvironment, including cellular heterogeneity and drug penetration barriers, which are critical factors for nanoparticle efficacy. premierscience.com Hydrogel-based models can also be used to simulate the extended release and local tissue interaction of formulations, which is particularly relevant for treatments like intravesical bladder cancer therapy. nih.gov

In Vivo Models: Orthotopic and patient-derived xenograft (PDX) mouse models are considered more clinically relevant than standard subcutaneous tumor models. For this compound, an orthotopic bladder cancer model in rats or mice would be highly relevant for studying intravesical delivery. nih.gov In vivo studies should not only measure tumor growth inhibition but also include detailed pharmacokinetic and biodistribution analysis to understand how the N-FMOC modification and nanoparticle formulation affect drug delivery. researchgate.netnih.gov

Computational Modeling: Physiologically based pharmacokinetic (PBPK) modeling and simulation can integrate data from in vitro and in vivo studies to predict the disposition of this compound nanoparticles in different tissues and species. acs.org These models can help optimize preclinical study designs and provide insights into how factors like particle size and surface chemistry will influence tumor delivery and efficacy, ultimately aiding in translational efforts.

Unexplored Chemical Modifications and Their Biological Implications for Mitomycin C Prodrugs

The N-FMOC modification is just one example of how the properties of Mitomycin C can be altered. Future research should explore a wider range of chemical modifications to create next-generation MMC prodrugs with enhanced capabilities.

Structure-activity relationship (SAR) studies have shown that the antitumor activity of MMC analogues is correlated with their quinone reduction potential and lipophilicity. nih.govacs.org These principles can guide the design of new prodrugs.

Alternative Promoieties: Instead of FMOC, other hydrophobic moieties could be explored to modulate lipophilicity and self-assembly properties. Furthermore, stimuli-responsive promoieties that are cleaved under specific tumor microenvironment conditions (e.g., hypoxia, low pH, or overexpressed enzymes) could be developed for more targeted drug release. mdpi.com

Linker Chemistry: The development of "tripartate" prodrugs, where a linker connects the drug to the promoiety, offers another layer of control. globalresearchonline.net Different biodegradable linkers (e.g., esters, carbamates, hydrazones) could be investigated to fine-tune the rate of MMC release. For instance, carbamate (B1207046) linkers offer slower hydrolysis kinetics, potentially prolonging the drug's presence at the tumor site. mdpi.com

Novel Analogues: Research into new MMC analogues continues, with modifications at the C-7 position showing promise for superior potency and an altered toxicity profile. nih.gov Future work could combine these novel MMC cores with various prodrug strategies, including the N-FMOC modification, to create entirely new classes of therapeutic agents.

Modification StrategyRationalePotential Outcome
Hypoxia-Activated Promoieties Exploit the hypoxic nature of many solid tumors for targeted drug release.Increased tumor specificity and reduced systemic toxicity.
Enzyme-Cleavable Linkers Utilize enzymes that are overexpressed in cancer cells (e.g., cathepsins) to release active MMC. innovareacademics.inSite-specific activation of the prodrug within the tumor.
Dual-Drug Conjugates Covalently link MMC to another chemotherapeutic agent (e.g., Doxorubicin). researchgate.netPotential for synergistic antitumor effects and overcoming drug resistance.

Expanding the Scope of this compound Applications Beyond Traditional Oncology Research

The biological activities of Mitomycin C extend beyond its use as a cancer chemotherapeutic, suggesting that this compound could be repurposed for other diseases.

Antibacterial Agent: Mitomycin C is a potent antibiotic originally isolated from Streptomyces caespitosus. creative-biolabs.com It has shown efficacy against multidrug-resistant Gram-negative bacteria and is particularly effective at eradicating dormant "persister" cells within biofilms. frontiersin.orgmdpi.com this compound formulated in nanoparticles could be developed as a targeted antibacterial agent. The nanoparticle could enhance penetration into biofilms, a major challenge in treating chronic infections, and the FMOC group could be modified to target bacterial surfaces. nih.gov

Anti-fibrotic Therapy: Mitomycin C is known to have anti-fibrotic properties and has been used off-label to prevent scarring in various surgical procedures. The prodrug formulation could offer a more controlled and sustained release of the drug, potentially leading to a safer and more effective anti-fibrotic therapy for conditions characterized by excessive scarring or fibrosis. researchgate.net

Autoimmune Diseases: Preclinical studies have shown that MMC-treated dendritic cells can suppress autoreactive T-cells and prevent the development of experimental autoimmune encephalitis in mice. pnas.org This suggests a potential role in treating autoimmune diseases like multiple sclerosis. The N-FMOC modification could alter the way the molecule is processed by dendritic cells, potentially enhancing its ability to induce a tolerogenic (immunosuppressive) response.

Q & A

Q. How can researchers synthesize N-FMOC Mitomycin C and validate its structural integrity?

  • Methodological Answer : Synthesis involves introducing the 9-fluorenylmethyloxycarbonyl (FMOC) protecting group to Mitomycin C under anhydrous conditions. Post-synthesis, structural validation should employ X-ray crystallography to confirm the absolute configuration, as demonstrated in studies resolving historical disputes about Mitomycin C’s stereochemistry . Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, HSQC, HMBC) is critical for verifying functional group modifications and purity. Powder X-ray diffraction (PXRD) can assess crystallinity and phase purity .

Q. What analytical techniques are essential for characterizing this compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies should use high-performance liquid chromatography (HPLC) to monitor degradation products under varying pH (e.g., pH 4–8) and temperature (37°C for simulating in vivo conditions). Mass spectrometry (MS) identifies breakdown fragments, while circular dichroism (CD) spectroscopy tracks conformational changes. Comparative analysis with unmodified Mitomycin C is necessary to evaluate FMOC’s protective effects .

Q. How to design a literature review strategy to identify gaps in this compound research?

  • Methodological Answer : Use the PCC framework (Population: researchers; Concept: chemical modifications of Mitomycin C; Context: anticancer applications) to structure searches in PubMed, SciFinder, and Web of Science. Filter studies by publication year (last 10 years) and exclude non-peer-reviewed sources (e.g., ). Apply citation chaining to trace seminal works and identify contradictions in reported bioactivity data .

Advanced Research Questions

Q. How does the FMOC moiety influence Mitomycin C’s DNA cross-linking efficiency in resistant cancer cell lines?

  • Methodological Answer : Conduct comparative cytotoxicity assays using isogenic cell lines (e.g., CL1-0 vs. CL1-5 NSCLC sublines ). Measure DNA interstrand cross-links via comet assays or γ-H2AX foci quantification. Use siRNA knockdown of DNA repair proteins (e.g., ERCC1, BRCA1) to assess FMOC’s role in bypassing resistance mechanisms. Flow cytometry can correlate cell cycle arrest (G2/M phase) with apoptosis rates .

Q. What strategies resolve contradictions in reported pharmacokinetic profiles of this compound?

  • Methodological Answer : Perform meta-analyses of preclinical studies, stratifying data by delivery systems (e.g., liposomal vs. free drug) and animal models (e.g., xenograft vs. syngeneic). Use pharmacokinetic modeling (e.g., NONMEM) to identify covariates like tumor vascularization or FMOC hydrolysis rates. Validate findings with in vivo imaging (e.g., fluorescently tagged derivatives) .

Q. How to optimize in vivo dosing regimens for this compound while minimizing off-target toxicity?

  • Methodological Answer : Employ a PICOT framework:
  • P opulation: Immunocompromised mice with patient-derived xenografts.
  • I ntervention: Fractionated dosing (e.g., 1 mg/kg weekly vs. 3 mg/kg biweekly).
  • C omparison: Unmodified Mitomycin C.
  • O utcome: Tumor volume reduction and renal/hepatic toxicity markers (ALT, creatinine).
  • T ime: 6-week follow-up.
    Use longitudinal RNA-seq to track pathways like p-Akt activation, linked to chemoresistance .

Q. How to address ethical and reproducibility challenges in this compound studies?

  • Methodological Answer : Adhere to FINER criteria: Ensure protocols are F easible (e.g., sample size justification via power analysis ), I nteresting (novelty in targeting resistant tumors), N ovel (FMOC’s role in reducing nephrotoxicity), E thical (IACUC/IRB approval for animal/human tissue use ), and R elevant (alignment with precision oncology trends). Pre-register studies on platforms like ClinicalTrials.gov to enhance transparency .

Data Contradiction and Analysis

Q. How to reconcile conflicting reports on this compound’s activation mechanisms?

  • Methodological Answer : Apply comparative enzymology using recombinant NADPH:quinone oxidoreductases (NQO1) to test FMOC’s impact on bioreductive activation. Use isothermal titration calorimetry (ITC) to measure binding affinities versus unmodified Mitomycin C. Cross-validate results with in silico docking simulations (e.g., AutoDock Vina) to predict steric hindrance from the FMOC group .

Q. Why do some studies report enhanced tumor targeting with this compound, while others show no improvement?

  • Methodological Answer : Analyze study designs for variables like tumor model heterogeneity (e.g., subcutaneous vs. orthotopic implants) and FMOC’s stability in serum (measured via LC-MS). Use multivariate regression to identify confounding factors (e.g., hypoxia levels affecting NQO1 activity). Replicate key experiments in independent labs with blinded outcome assessments .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.